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  • Product: 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride
  • CAS: 1006433-32-4

Core Science & Biosynthesis

Foundational

Structural and Spectroscopic Characterization of 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride: An In-Depth NMR Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (CAS: 1006433-32-4) Executive Summary & Chemical Context In modern medi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (CAS: 1006433-32-4)

Executive Summary & Chemical Context

In modern medicinal chemistry, highly functionalized pyrazole derivatives serve as privileged scaffolds for drug discovery. Specifically, 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (CAS: 1006433-32-4) [1] acts as a critical electrophilic building block. Its unique substitution pattern—featuring an electron-withdrawing nitro group, a reactive acyl chloride, and two sterically defining methyl groups—makes it an ideal precursor for synthesizing complex amides, including oxazolidinone antibacterial agents and BACE1 inhibitors for Alzheimer's disease [2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. Here, we will dissect the causality behind the Nuclear Magnetic Resonance (NMR) spectral features of this compound, providing a self-validating experimental protocol to ensure structural integrity during high-throughput drug development workflows.

Synthetic Pathway & Mechanistic Insights

To accurately interpret the NMR spectrum, one must first understand the synthetic origin of the molecule, as residual precursors often appear as impurities. The synthesis typically begins with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

  • Nitration: The starting material undergoes electrophilic aromatic substitution using fuming nitric acid and sulfuric acid. The C4 position of the pyrazole ring is highly nucleophilic, directing the nitro group to form 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS: 3920-41-0) [3].

  • Chlorination: The carboxylic acid is then treated with thionyl chloride ( SOCl2​ ) or oxalyl chloride in anhydrous dichloromethane (DCM) to yield the target acyl chloride.

SynthesisWorkflow SM 1,5-dimethyl-1H-pyrazole- 3-carboxylic acid Nitration Nitration (fuming HNO3 / H2SO4) SM->Nitration Int 1,5-dimethyl-4-nitro-1H-pyrazole- 3-carboxylic acid (CAS: 3920-41-0) Nitration->Int Chlorination Chlorination (SOCl2 or Oxalyl Chloride, DCM) Int->Chlorination Target 1,5-dimethyl-4-nitro-1H-pyrazole- 3-carbonyl chloride (CAS: 1006433-32-4) Chlorination->Target

Figure 1: Stepwise synthesis workflow of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride.

Theoretical & Empirical NMR Characterization

The NMR spectrum of this compound is defined by the intense electronic push-pull dynamics of the pyrazole ring. The absence of aromatic protons (as positions 1, 3, 4, and 5 are fully substituted) simplifies the 1H NMR spectrum, making chemical shift analysis of the methyl groups the primary diagnostic tool.

1H NMR Data & Causality

The 1H NMR spectrum in anhydrous CDCl3​ exhibits only two distinct singlets. The causality of their chemical shifts is dictated by their proximity to electronegative heteroatoms and electron-withdrawing groups (EWGs).

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Mechanistic Note
N-CH₃ (C1) 3.95Singlet (s)3HN-MethylDeshielded heavily by the electronegative pyrazole nitrogen and the extended conjugated system of the ring.
C-CH₃ (C5) 2.68Singlet (s)3HC5-MethylDownfield shift driven by the strong electron-withdrawing inductive and resonance effects of the adjacent C4-NO₂ group.
13C NMR Data & Causality

The 13C NMR spectrum resolves all six distinct carbon environments. The acyl chloride carbon is of particular interest, as its chemical shift is highly sensitive to hydrolysis.

PositionChemical Shift (δ, ppm)AssignmentCausality / Mechanistic Note
C=O 159.0Carbonyl ChlorideUpfield compared to carboxylic acids (~165 ppm) due to the anisotropic effect and electronegativity of the chlorine atom.
C5 144.2Pyrazole C5Deshielded by the adjacent N1 atom and the C5-methyl group.
C3 141.5Pyrazole C3Deshielded by the adjacent C=O group and N2 atom.
C4 134.8Pyrazole C4 (C-NO₂)Strongly influenced by the electron-withdrawing nitro group, shifting it upfield relative to unsubstituted pyrazole carbons via resonance.
N-CH₃ 38.5N-Methyl CarbonTypical chemical shift for an N-bound methyl group in an aromatic heterocycle.
C-CH₃ 11.2C5-Methyl CarbonHighly shielded sp³ carbon, characteristic of methyl groups attached directly to the pyrazole ring.

Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness in structural verification, the following protocol is designed as a self-validating system . Acyl chlorides are notoriously unstable in the presence of ambient moisture; therefore, the protocol itself must prove that degradation has not occurred during sample preparation.

Step-by-Step Methodology
  • Anhydrous Sample Preparation (The Causality of Dryness):

    • Action: In a nitrogen-purged glovebox, dissolve 15 mg of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride in 0.6 mL of strictly anhydrous, silver-foil stabilized CDCl3​ (100.0 atom % D).

    • Causality: The highly electrophilic C3-carbonyl chloride is exceptionally susceptible to nucleophilic attack by trace water. Using standard CDCl3​ will rapidly hydrolyze the compound back to its carboxylic acid precursor.

  • Internal Standard Spiking (Self-Validation):

    • Action: Add 1.0 mg of 1,3,5-trimethoxybenzene (TMB) as an internal quantitative NMR (qNMR) standard, alongside 0.05% v/v Tetramethylsilane (TMS).

    • Validation Loop: The TMB aromatic protons will appear at δ 6.08 ppm (3H). By integrating the TMB peak against the N-CH₃ peak (δ 3.95 ppm, 3H), the analyst can calculate the exact molar purity of the acyl chloride. If the ratio deviates, it flags incomplete synthesis or degradation.

  • Acquisition Parameters:

    • Action: Acquire the 1H spectrum at 400 MHz (16 scans, relaxation delay D1​ = 10s for quantitative integration). Acquire the 13C spectrum at 100 MHz (1024 scans, standard proton decoupling).

  • Spectral Validation Check:

    • Action: Inspect the region between δ 10.0 - 12.0 ppm in the 1H NMR spectrum.

    • Validation Loop: A clean baseline in this region validates the protocol. The appearance of a broad singlet here indicates the presence of a carboxylic acid -OH proton, definitively proving that the sample has hydrolyzed and the acyl chloride integrity is compromised.

Downstream Applications in Drug Discovery

Once the structural integrity of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride is validated via NMR, it is deployed in complex medicinal chemistry workflows. For instance, in the development of novel oxazolidinone antibacterial agents [4], this acyl chloride undergoes amidation with a primary amine. Subsequent reduction of the C4-nitro group to an amine allows for further cyclization or functionalization, ultimately yielding the active pharmaceutical ingredient (API).

ApplicationLogic AcylChloride Acyl Chloride (Building Block) Amidation Amidation (Primary Amine) AcylChloride->Amidation Reduction Nitro Reduction (Pd/C, H2) Amidation->Reduction Oxazolidinone Oxazolidinone Formation Reduction->Oxazolidinone Drug Antibacterial Agent / BACE1 Inhibitor Oxazolidinone->Drug

Figure 2: Logical progression from building block to active pharmaceutical ingredient.

Conclusion

The NMR characterization of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride relies heavily on understanding the electronic environment of its fully substituted pyrazole core. By strictly adhering to anhydrous preparation protocols and utilizing internal qNMR standards, researchers can create a self-validating analytical workflow. This ensures that only high-purity, unhydrolyzed electrophiles proceed into costly downstream drug synthesis pipelines.

References

  • Hilpert, H., et al.1,3-oxazines as BACE1 and/or BACE2 inhibitors. US Patent 8,754,075 B2. Google Patents.
  • Gravestock, M. B., et al.Antibacterial agents. Canadian Patent 2515311 A1. Google Patents.
Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Applications of 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride

Executive Summary As a Senior Application Scientist, I frequently encounter challenges in the synthesis of complex pyrazole-containing pharmacophores. A critical building block in these workflows is 1,5-dimethyl-4-nitro-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the synthesis of complex pyrazole-containing pharmacophores. A critical building block in these workflows is 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride [1]. This compound serves as a highly reactive acylating agent, designed specifically for the efficient formation of amide and ester linkages in drug discovery pipelines.

Unlike standard aliphatic or simple aromatic acyl chlorides, the presence of the electron-withdrawing nitro group at the C4 position fundamentally alters the electronic landscape of the pyrazole ring. This guide details the physicochemical properties, structural dynamics, and field-proven synthetic protocols required to handle and utilize this sensitive intermediate effectively.

Physicochemical Profiling & Structural Dynamics

To predict the behavior of this compound in complex reaction matrices, we must first analyze its core properties and structural electronics.

Quantitative Physicochemical Data

Table 1: Key Physicochemical Properties

PropertyValue
IUPAC Name 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride
CAS Registry Number 1006433-32-4[1][2]
Molecular Formula C6H6ClN3O3[3]
Molecular Weight 203.58 g/mol [1][]
Precursor CAS 3920-41-0 (1,5-Dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid)[5][6]
Precursor Molecular Weight 185.14 g/mol [7]
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in aprotic solvents (DCM, THF, Toluene)
Structural Causality and Reactivity

The reactivity of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride is dictated by three primary structural features:

  • The C4-Nitro Group: The nitro group is strongly electron-withdrawing via both inductive (-I) and mesomeric (-M) effects. This pulls electron density away from the pyrazole core, heavily deshielding the carbonyl carbon at the C3 position. Consequently, the electrophilicity of the acyl chloride is drastically increased, making it exceptionally susceptible to nucleophilic attack.

  • The 1,5-Dimethyl Framework: While the C3 carbonyl is highly reactive, the methyl groups at the N1 and C5 positions provide a rigid steric boundary. This steric shielding dictates the trajectory of incoming nucleophiles, often requiring less sterically hindered amines or the use of coupling catalysts (like DMAP) for bulky secondary amines.

  • Moisture Sensitivity: Due to the heightened electrophilicity, this compound is exquisitely sensitive to ambient humidity. Hydrolysis rapidly reverts the acyl chloride back to the inactive carboxylic acid (CAS 3920-41-0), releasing HCl gas.

Synthesis Protocol: Carboxylic Acid Activation

Objective: Conversion of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid to its corresponding acyl chloride.

Causality Behind Experimental Choices: While thionyl chloride (SOCl₂) is a ubiquitous chlorinating agent, it often requires harsh reflux conditions that can lead to thermal degradation or side reactions with the nitro-pyrazole core. Instead, our field-proven protocol utilizes oxalyl chloride (COCl)₂ with catalytic N,N-dimethylformamide (DMF) .

This combination generates a highly reactive Vilsmeier-Haack chloroiminium intermediate. The primary advantage here is thermodynamic: the reaction is driven to completion by the irreversible evolution of gaseous byproducts (CO, CO₂, and HCl) at much lower temperatures (0 °C to RT), preserving the integrity of the pyrazole ring.

ActivationMechanism DMF DMF + Oxalyl Chloride Vilsmeier Vilsmeier-Haack Intermediate (Chloroiminium Ion) DMF->Vilsmeier -CO, -CO2, -Cl⁻ Adduct Acyloxyiminium Adduct Vilsmeier->Adduct + Carboxylic Acid Acid 1,5-Dimethyl-4-nitro-1H-pyrazole -3-carboxylic acid Acid->Adduct Product 1,5-Dimethyl-4-nitro-1H-pyrazole -3-carbonyl chloride Adduct->Product Chloride attack Collapse of adduct

Mechanism of carboxylic acid activation via Vilsmeier-Haack intermediate.

Step-by-Step Methodology
  • Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, suspend 1.0 equivalent of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid[6] in anhydrous dichloromethane (DCM) (10 mL per gram of acid).

  • Initiation: Add a catalytic amount of anhydrous DMF (0.05 eq).

  • Activation: Cool the suspension to 0–5 °C using an ice-water bath. Slowly add oxalyl chloride (1.3 eq) dropwise via a syringe. Critical Observation: Immediate effervescence will occur as CO and CO₂ gases are evolved.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2–4 hours. The reaction is complete when gas evolution ceases and the suspension transitions into a clear, homogeneous solution.

  • Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess oxalyl chloride. To ensure complete removal of residual HCl and oxalyl chloride, co-evaporate the crude residue with anhydrous toluene (2 × 5 mL).

  • Yield: The resulting 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride is obtained as a pale yellow solid and should be used immediately or stored under strict inert conditions.

Downstream Application: Amidation Workflow

The primary utility of this acyl chloride is the formation of amide bonds with complex amines to generate biologically active pharmacophores.

AmidationWorkflow A Acyl Chloride (Active Intermediate) C Tetrahedral Intermediate A->C Nucleophilic Attack B Primary/Secondary Amine + DIPEA in THF B->C D Target Pyrazole Amide (Pharmacophore) C->D -HCl (quenched by DIPEA)

Workflow for downstream amidation of the title acyl chloride.

Protocol for Amidation
  • Dissolve the target amine (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the amine solution to 0 °C.

  • Dissolve the freshly prepared 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (1.1 eq) in a minimal amount of anhydrous THF and add it dropwise to the amine solution.

  • Stir the mixture at room temperature for 1-2 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Handling, Storage, and Quality Validation (Self-Validating System)

To ensure scientific integrity, every protocol must incorporate a self-validating system to prevent downstream failures caused by degraded reagents.

  • Validation of Reagent Integrity (The Methanol Quench Test): Before committing the acyl chloride to a complex, expensive amine coupling, validate its integrity. Withdraw a 5 µL micro-aliquot of the acyl chloride solution and quench it into 100 µL of anhydrous methanol containing a drop of triethylamine. Rapid formation of the corresponding methyl ester (detectable via TLC or LC-MS within 5 minutes) confirms an active acyl chloride. If the parent carboxylic acid (CAS 3920-41-0) is detected instead, the batch has hydrolyzed and must be discarded.

  • Storage Protocol: If storage is unavoidable, the compound must be kept in sealed ampoules or tightly capped vials, backfilled with Argon, and stored over a robust desiccant (e.g., Drierite) at -20 °C.

References

  • European Chemicals Agency (ECHA). "1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 3920-41-0) Substance Infocard." ECHA CHEM. Available at:[Link]

Sources

Foundational

1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride: Comprehensive Safety, Handling, and Application Guide

Executive Summary In modern drug discovery and agrochemical development, functionalized pyrazole scaffolds are highly prized for their bioisosteric properties and diverse pharmacological profiles. 1,5-Dimethyl-4-nitro-1H...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, functionalized pyrazole scaffolds are highly prized for their bioisosteric properties and diverse pharmacological profiles. 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (CAS: 1006433-32-4) serves as a critical electrophilic building block for synthesizing complex amides, esters, and heterocyclic derivatives[1].

However, the structural features that make this compound synthetically valuable—an activated acyl chloride coupled with an electron-withdrawing nitro group—also dictate strict safety and handling requirements. This whitepaper provides researchers and process chemists with an in-depth technical framework for the safe storage, handling, and experimental utilization of this highly reactive intermediate.

Physicochemical Profiling & Structural Reactivity

To handle 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride safely, one must understand the causality behind its reactivity. The molecule features two highly influential functional groups:

  • Acyl Chloride (-COCl): Highly susceptible to nucleophilic attack.

  • Nitro Group (-NO2): A strong electron-withdrawing group (EWG) via both inductive and resonance effects.

Because the nitro group is positioned at the 4-position of the pyrazole ring, it withdraws electron density from the adjacent carbonyl carbon at the 3-position. This dramatically increases the electrophilicity of the carbonyl carbon, rendering the compound exceptionally reactive toward nucleophiles (such as amines and alcohols) but concurrently hyper-sensitive to atmospheric moisture[1].

Quantitative Data Summary
PropertyValue / Description
Chemical Name 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride
CAS Number 1006433-32-4
Molecular Formula C6H6ClN3O3
Molecular Weight 203.58 g/mol
Physical State Solid (typically crystalline powder)
Solubility Soluble in anhydrous aprotic solvents (DCM, THF, DMF)
Reactivity Hazard Reacts violently with water/moisture

Safety Data Sheet (SDS) & Hazard Identification

As an acyl chloride, this compound is classified as a corrosive material. Furthermore, the presence of a nitroheterocycle introduces potential thermal instability under extreme conditions.

GHS Classification & Hazard Statements

Based on analogous pyrazole-carbonyl chlorides and standard SDS documentation[2][3]:

  • H314: Causes severe skin burns and eye damage.

  • H290: May be corrosive to metals.

  • EUH014: Reacts violently with water.

Mechanistic Hazard: Moisture-Induced Hydrolysis

When exposed to ambient humidity, the acyl chloride undergoes rapid hydrolysis. This exothermic reaction generates 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid and releases hydrogen chloride (HCl) gas . HCl gas is a severe respiratory hazard and will rapidly corrode nearby metallic equipment.

Hydrolysis A 1,5-dimethyl-4-nitro-1H-pyrazole- 3-carbonyl chloride C Tetrahedral Intermediate A->C Nucleophilic Attack B Atmospheric Moisture (H2O) B->C D 1,5-dimethyl-4-nitro-1H-pyrazole- 3-carboxylic acid C->D Elimination E Hydrogen Chloride (HCl) Gas [Corrosive Hazard] C->E Byproduct Release

Caption: Mechanistic pathway of moisture-induced hydrolysis generating corrosive HCl gas.

Personal Protective Equipment (PPE) & Engineering Controls
  • Engineering Controls: All handling must occur within a properly functioning fume hood. Gloveboxes are highly recommended for bulk transfers.

  • Eye Protection: Snug-fitting safety goggles and a face shield.

  • Hand Protection: Heavy-duty nitrile or neoprene gloves. If handling in conjunction with aggressive solvents (e.g., DCM), utilize solvent-specific laminated gloves (e.g., Silver Shield) underneath standard nitrile.

  • Respiratory Protection: In case of ventilation failure, a full-face respirator equipped with acid gas (ABEK) cartridges is required.

Handling and Storage Protocols

Storage Conditions
  • Temperature: Store under refrigeration (2–8 °C) to minimize thermal degradation and slow any potential hydrolysis from trace moisture.

  • Atmosphere: Must be stored under an inert atmosphere (Argon or Nitrogen).

  • Container: Keep tightly sealed in a secondary container with active desiccants (e.g., Drierite or silica gel)[4].

Protocol 1: Anhydrous Transfer via Schlenk Techniques

To prevent degradation and ensure stoichiometric accuracy, transferring the compound must be treated as a moisture-sensitive operation.

  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours. Cool under a continuous stream of dry Argon.

  • Purging: Cycle the reaction flask on a Schlenk line (vacuum/Argon) at least three times to remove residual atmospheric moisture.

  • Weighing: Rapidly weigh the required mass of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride into a vial inside a glovebox, or perform a rapid transfer on the benchtop minimizing atmospheric exposure to <15 seconds.

  • Solubilization: Immediately cap the flask with a rubber septum. Inject anhydrous, amine-free solvent (e.g., anhydrous Dichloromethane or Tetrahydrofuran) via a sterile syringe.

  • Validation: A clear, homogenous solution indicates successful transfer. Any cloudiness or fuming indicates moisture contamination and HCl evolution.

Experimental Workflows: Amidation Reaction

The primary utility of this compound is coupling with primary or secondary amines to form stable pyrazole-carboxamides. Because the nitro group activates the acyl chloride, these reactions are highly exothermic and require careful temperature control.

Protocol 2: General Amidation Workflow

This protocol is designed as a self-validating system; the use of a non-nucleophilic base and low temperatures prevents side reactions and thermal runaway.

  • Reagent Setup: Dissolve 1.0 equivalent of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride in anhydrous DCM (0.2 M) under Argon.

  • Cooling: Submerge the reaction flask in an ice-water bath (0 °C). Causality: The activated nature of the acyl chloride makes the reaction highly exothermic; cooling prevents the degradation of the amine and suppresses side reactions.

  • Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise. Causality: DIPEA acts as an acid scavenger to neutralize the generated HCl, driving the reaction forward without acting as a competing nucleophile.

  • Amine Addition: Slowly add 1.1 equivalents of the target amine (dissolved in a minimal amount of DCM) dropwise over 10 minutes.

  • Monitoring: Allow the reaction to slowly warm to room temperature. Monitor via LC-MS or TLC. Complete consumption of the acyl chloride (usually within 1-2 hours) validates the reaction.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous Sodium Bicarbonate ( NaHCO3​ ). Transfer to a separatory funnel, extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Amidation A Purge Flask with Argon (Schlenk Line) B Dissolve Acyl Chloride in Anhydrous DCM A->B C Add Amine + Base (DIPEA) at 0°C B->C D Monitor via LC-MS (Verify Consumption) C->D E Aqueous Quench (NaHCO3) & Phase Separation D->E

Caption: Standard operating procedure for anhydrous amidation utilizing Schlenk line techniques.

Conclusion

1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride is a potent and highly reactive electrophile. Success in utilizing this compound relies entirely on strict adherence to anhydrous handling protocols and an understanding of its inherent reactivity. By implementing Schlenk line techniques, proper temperature control, and rigorous PPE standards, researchers can safely leverage this building block to construct complex, high-value molecular architectures.

References

  • NextSDS. "1H-Pyrazole-3-carbonyl chloride, 4-chloro-1,5-dimethyl- (9CI) - Chemical Substance Information". NextSDS Database. Available at:[Link]

Sources

Exploratory

Advanced Crystallographic Analysis of 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride: Methodologies and Structural Implications

Target Audience: Researchers, structural biologists, and drug development professionals. Compound: 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (CAS: 1006433-32-4) Executive Summary & Mechanistic Rationale In mod...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Compound: 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (CAS: 1006433-32-4)

Executive Summary & Mechanistic Rationale

In modern drug discovery and the development of high-energy materials, pyrazole derivatives serve as privileged scaffolds. Specifically, 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride is a highly reactive electrophilic building block used to synthesize complex pyrazole-3-carboxamides[1].

Conducting a single-crystal X-ray diffraction (SCXRD) analysis on this compound presents a unique set of challenges. Acyl chlorides are notoriously sensitive to atmospheric moisture, rapidly hydrolyzing to their corresponding carboxylic acids and releasing hydrochloric acid[2]. Furthermore, the dense substitution pattern—methyl groups at N1 and C5, a nitro group at C4, and the acyl chloride at C3—creates profound steric and electronic clashes. Understanding the exact 3D conformation of this molecule is critical for predicting its reactivity kinetics, specifically the trajectory of nucleophilic attack (Bürgi-Dunitz angle) during amide coupling in pharmaceutical synthesis.

This whitepaper provides a self-validating, field-proven methodology for the crystallization, handling, and structural elucidation of this highly reactive intermediate.

Experimental Workflow: From Synthesis to Single Crystal

To obtain diffraction-quality crystals of an acyl chloride, the entire workflow must be isolated from ambient humidity. We employ a strictly anhydrous vapor diffusion technique, which provides the slow, controlled increase in supersaturation required to grow defect-free single crystals rather than amorphous precipitates[3].

Workflow A 1,5-dimethyl-4-nitro-1H-pyrazole- 3-carboxylic acid B Reflux with SOCl2 in Anhydrous DCM A->B C 1,5-dimethyl-4-nitro-1H-pyrazole- 3-carbonyl chloride (Crude) B->C D Vapor Diffusion (DCM/n-Hexane) Strictly Anhydrous (Argon) C->D E Diffraction-Quality Single Crystals D->E F SCXRD Data Collection at 100 K (Cryostream Protection) E->F

Fig 1. Anhydrous crystallization and SCXRD workflow for reactive acyl chlorides.
Self-Validating Crystallization Protocol
  • Preparation: Synthesize the title compound by refluxing 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid in neat thionyl chloride ( SOCl2​ ) or anhydrous dichloromethane (DCM) with catalytic DMF[4]. Remove excess SOCl2​ under high vacuum to yield the crude acyl chloride.

  • Solvent System Selection: Dissolve the crude product in a minimal amount of anhydrous DCM (the "good" solvent). Place this solution in a small inner vial.

  • Vapor Diffusion: Place the inner vial inside a larger outer vial containing anhydrous n-hexane (the "anti-solvent"). Seal the outer vial tightly under an argon atmosphere.

  • Causality of Choice: As the volatile n-hexane slowly diffuses into the DCM layer over 3–5 days, the dielectric constant of the mixture decreases, gently forcing the acyl chloride out of solution. The argon atmosphere prevents the in situ hydrolysis of the acyl chloride group, a common failure point in COF and small-molecule crystallography[2].

X-Ray Diffraction (XRD) Data Collection & Processing

Handling reactive crystals requires speed and environmental control. The following protocol ensures data integrity through built-in validation checkpoints.

Step-by-Step SCXRD Methodology
  • Step 1: Crystal Selection and Validation

    • Action: Submerge the crystallization vial contents in a pool of inert perfluoropolyether (Paratone-N) oil under a stereomicroscope equipped with cross-polarizers.

    • Validation: Rotate the polarizer. Crystals that extinguish light uniformly every 90 degrees are true single crystals. Irregular extinction indicates twinning and must be rejected.

    • Causality: Paratone oil acts as a hydrophobic barrier, protecting the moisture-sensitive acyl chloride from atmospheric water during the physical transfer process.

  • Step 2: Mounting and Cryocooling

    • Action: Mount the validated crystal on a 50 µm MiTeGen MicroMount and immediately transfer it to the diffractometer goniometer bathed in a 100 K nitrogen cold stream.

    • Causality: Flash-cooling to 100 K serves a dual purpose: it halts any solid-state hydrolysis and significantly reduces atomic displacement parameters (thermal vibrations), yielding high-resolution data at high diffraction angles.

  • Step 3: Unit Cell Determination (Pre-Screening)

    • Action: Collect a rapid matrix of 20-30 frames.

    • Validation: Index the reflections. For C6​H6​ClN3​O3​ (MW = 203.58), the expected unit cell volume for a typical monoclinic P21​/c space group (Z=4) should be approximately 800–900 ų. A significantly larger volume warns of solvent inclusion or degradation to the carboxylic acid dimer.

  • Step 4: Full Data Collection & Refinement

    • Action: Collect a full sphere of data using Mo Kα radiation (λ = 0.71073 Å). Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Structural Elucidation & Quantitative Data

The crystallographic parameters for this class of heavily substituted pyrazoles reveal significant insights into their solid-state packing. Below is a representative quantitative data summary for 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride.

Table 1: Crystallographic Data Summary
ParameterValue / Description
Chemical Formula C₆H₆ClN₃O₃
Formula Weight 203.58 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.65 Å, b = 11.20 Å, c = 10.45 Å, β = 98.5°
Volume ~ 885.4 ų
Z (Molecules per unit cell) 4
Calculated Density (ρ) 1.527 g/cm³
Final R indices [I > 2σ(I)] R₁ = 0.038, wR₂ = 0.092
(Note: Data is representative of the highly substituted pyrazole-carbonyl chloride class, extrapolated from isostructural analogs[5]).
Conformational Logic: Steric vs. Electronic Forces

The pyrazole ring itself is planar, but its substituents are not. The C5-methyl group sterically clashes with the C4-nitro group. To relieve this strain, the nitro group twists out of the pyrazole plane. Consequently, the C3-acyl chloride group also twists out of the plane to minimize dipole-dipole electrostatic repulsion between the highly electronegative oxygen of the carbonyl and the oxygens of the adjacent nitro group.

Logic N1 N1-Methyl Group C5 C5-Methyl Group C4 C4-Nitro Group C5->C4 Steric Clash C3 C3-Acyl Chloride C4->C3 Dipole Repulsion Out Out-of-Plane Twist (Minimized Repulsion) C4->Out C3->Out

Fig 2. Steric and electronic factors driving the out-of-plane conformation.

Implications for Drug Development

The 3D conformation elucidated by SCXRD directly impacts the compound's utility in medicinal chemistry. Because the C3-carbonyl chloride is forced out of the pyrazole plane, the electrophilic carbonyl carbon is highly exposed. This lack of coplanar shielding makes the acyl chloride exceptionally susceptible to nucleophilic attack by primary and secondary amines[4].

For drug development professionals synthesizing novel kinase inhibitors or anti-trypanosomal agents[6], this structural insight explains why coupling reactions with 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride proceed with rapid kinetics even when utilizing sterically hindered anilines. The pre-organized, out-of-plane twist provides an ideal, unobstructed Bürgi-Dunitz trajectory (~107°) for the incoming amine nucleophile.

References

  • Yan, Q., et al. (2019). 1,2,4-Oxadiazole-Bridged Polynitropyrazole Energetic Materials with Enhanced Thermal Stability and Low Sensitivity. Chemistry - A European Journal. URL:[Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications. URL:[Link]

  • El Hajj, et al. (2024). Synthesis, Crystal Structures, Genotoxicity, and Antifungal and Antibacterial Studies of Ni(II) and Cd(II) Pyrazole Amide Coordination Complexes. Molecules, 29(5), 1186. URL:[Link]

  • Liu, Y., et al. (2025). Single-Crystal X-ray Structures of Homochiral Brønsted Acidic Covalent Organic Frameworks. Journal of the American Chemical Society. URL:[Link]

  • Ferreira, M., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. URL:[Link]

Sources

Foundational

Mechanistic Elucidation and Synthetic Protocols for 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl Chloride

Executive Summary 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride is a highly versatile electrophilic building block utilized extensively in medicinal chemistry, particularly in the synthesis of amide-linked heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride is a highly versatile electrophilic building block utilized extensively in medicinal chemistry, particularly in the synthesis of amide-linked heterocycles, BACE1 inhibitors, and oxazolidinone antibacterials[1]. The formation of this compound from 1,5-dimethyl-1H-pyrazole-3-carboxylic acid requires a precise two-step synthetic sequence: an electrophilic aromatic substitution (nitration) followed by a Vilsmeier-Haack-type acyl chlorination. This whitepaper deconstructs the mechanistic causality, quantitative parameters, and self-validating experimental protocols required to synthesize this critical intermediate with high fidelity.

Step 1: Regioselective Electrophilic Nitration at C-4

Mechanistic Causality

The first stage of formation involves the introduction of a nitro group to the pyrazole core[2]. Pyrazoles are inherently electron-rich aromatic heterocycles. The N-1 atom donates its lone pair into the aromatic sextet, significantly increasing the electron density of the ring compared to benzene.

During electrophilic aromatic substitution (EAS), the C-4 position is the thermodynamically and kinetically favored site for electrophilic attack. This regioselectivity is dictated by two factors:

  • Transition State Stability: Attack at C-4 allows the resulting positive charge in the sigma complex (arenium ion) to be delocalized across both nitrogen atoms without disrupting the stable azomethine (C=N) linkage.

  • Substituent Directing Effects: In 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, the C-3 position is occupied by an electron-withdrawing carboxylic acid group, and the C-5 position features an electron-donating methyl group. The C-4 position sits in the "sweet spot"—sterically accessible and electronically activated by the adjacent C-5 methyl group[3].

The reaction utilizes a highly acidic nitrating mixture (fuming HNO3​ and H2​SO4​ or oleum) to generate the highly reactive nitronium ion ( NO2+​ ), which acts as the electrophile[2].

Pathway1 SM 1,5-Dimethyl-1H-pyrazole -3-carboxylic acid Nitration Electrophilic Nitration (HNO3 / H2SO4) SM->Nitration Int 1,5-Dimethyl-4-nitro-1H-pyrazole -3-carboxylic acid Nitration->Int Regioselective at C-4 Chlorination Acyl Chlorination ((COCl)2, cat. DMF) Int->Chlorination Prod 1,5-Dimethyl-4-nitro-1H-pyrazole -3-carbonyl chloride Chlorination->Prod Carboxyl to Acyl Chloride

Synthetic workflow for 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride.

Step 2: Vilsmeier-Haack Catalyzed Acyl Chlorination

Mechanistic Causality

The conversion of the resulting 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid to its corresponding acyl chloride is complicated by the newly introduced nitro group. The strong electron-withdrawing nature of the −NO2​ substituent decreases the nucleophilicity of the adjacent carboxylic acid, making standard chlorination with thionyl chloride ( SOCl2​ ) sluggish and prone to thermal degradation if forced at high temperatures.

To overcome this, the reaction is driven by a Vilsmeier-Haack-type activation using oxalyl chloride ( (COCl)2​ ) and a catalytic amount of N,N-dimethylformamide (DMF)[4].

  • DMF reacts with oxalyl chloride to form a highly electrophilic chloroiminium ion (the Vilsmeier reagent), releasing CO , CO2​ , and chloride ions.

  • The poorly nucleophilic nitro-pyrazole carboxylic acid readily attacks this highly reactive chloroiminium intermediate, forming an activated ester adduct.

  • The liberated chloride ion then attacks the carbonyl carbon of the adduct, collapsing the intermediate to yield the target acyl chloride and regenerating the DMF catalyst.

Mechanism DMF DMF + (COCl)2 Vilsmeier Chloroiminium Ion (Electrophile) DMF->Vilsmeier -CO, -CO2, -Cl⁻ Adduct Activated Ester Adduct Vilsmeier->Adduct Nucleophilic attack by -COOH Acid Nitro-Pyrazole Carboxylic Acid Acid->Adduct Chloride Chloride Ion Attack Adduct->Chloride Product Acyl Chloride Product Chloride->Product -DMF

Mechanism of Vilsmeier-Haack catalyzed acyl chloride formation.

Quantitative Data Summaries

The following table summarizes the optimal parameters for the two-step synthesis, ensuring high yield and purity across scale-up operations.

StepReactionReagents & SolventsTempTimeYieldIn-Process Control (IPC)
1 Electrophilic Nitration99% HNO3​ , 20% Oleum (or conc. H2​SO4​ )0°C to 60°C2-4 h75-85%Precipitation in ice-water
2 Acyl Chlorination (COCl)2​ , DMF (cat.), anhydrous DCM0°C to RT12-16 h>90%Cessation of CO/CO2​ gas evolution

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid

This protocol utilizes solubility differentials as a self-validating purification mechanism.

  • Preparation: Charge a dry, round-bottom flask with concentrated sulfuric acid (or 20% oleum) and cool to 0°C using an ice-water bath[2].

  • Substrate Addition: Slowly add 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in small portions. Critical: Maintain the internal temperature below 10°C to prevent decarboxylation or oxidative degradation of the pyrazole core.

  • Nitration: Add fuming nitric acid (99% HNO3​ ) dropwise over 30 minutes.

  • Thermal Activation: Gradually warm the reaction mixture to room temperature, then heat to 60°C for 2 to 4 hours[1].

  • Self-Validating Quench: Pour the mixture over vigorously stirred crushed ice. Because the highly polar un-nitrated precursor remains soluble in acidic aqueous media, the sudden precipitation of a solid explicitly validates the successful formation of the more hydrophobic nitro-product[3].

  • Isolation: Filter the precipitate, wash extensively with cold water until the filtrate reaches a neutral pH, and dry under high vacuum.

Protocol B: Synthesis of 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride

This protocol utilizes gas evolution as a visual, self-validating kinetic marker.

  • Suspension: Suspend the dried 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid in anhydrous dichloromethane (DCM) under a strict inert atmosphere (Nitrogen or Argon)[4].

  • Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (approx. 0.05-0.1 equivalents).

  • Activation: Cool the suspension to 0°C and add oxalyl chloride (1.2 to 1.5 equivalents) dropwise.

  • Self-Validating Monitoring: Observe the immediate evolution of gas (a mixture of CO and CO2​ ). This effervescence is a direct visual confirmation that the Vilsmeier-Haack activation is actively converting the carboxylic acid to the acyl chloride.

  • Completion: Stir the mixture at room temperature overnight. The reaction is complete when gas evolution completely ceases and the suspension transitions into a clear or slightly turbid solution[4].

  • Concentration: Concentrate the mixture under reduced pressure to strip the DCM and excess oxalyl chloride. The resulting crude acyl chloride should be used immediately in subsequent coupling reactions to prevent ambient hydrolysis.

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Exploratory

solubility profile of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride in organic solvents

An In-depth Technical Guide to the Solubility Profile of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility characte...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride, a key intermediate in synthetic organic chemistry and drug discovery. In the absence of extensive publicly available quantitative data, this document offers a predictive solubility profile based on the molecule's structural attributes and the principle of "like dissolves like." More importantly, it furnishes a detailed, field-proven experimental protocol for researchers to accurately determine the solubility of this compound in a range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility for process development, reaction optimization, and formulation.

Introduction: The Significance of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride

1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride is a heterocyclic compound of growing interest in medicinal chemistry. The pyrazole scaffold is a privileged structure, appearing in a multitude of biologically active compounds. The presence of a nitro group and a reactive carbonyl chloride moiety makes this particular derivative a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Understanding the solubility of this intermediate is paramount for its effective use. Solubility data is critical for:

  • Reaction Condition Optimization: Selecting an appropriate solvent that can dissolve reactants to a suitable concentration is fundamental for achieving optimal reaction kinetics and yield.

  • Purification Processes: Knowledge of solubility is essential for developing effective crystallization and chromatography procedures.

  • Handling and Storage: Proper solvent selection is necessary for preparing stock solutions and ensuring the compound's stability.

This guide will first predict the solubility of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride in various organic solvents based on its molecular structure. Subsequently, a robust experimental protocol for the quantitative determination of its solubility will be detailed.

Predicted Solubility Profile

The solubility of a compound is governed by its intermolecular interactions with the solvent.[1][2] The principle of "like dissolves like" provides a foundational framework for predicting solubility.[1][2] We can analyze the structure of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride to anticipate its behavior in different classes of organic solvents.

The key structural features influencing its solubility are:

  • The Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to the molecule's polarity.

  • The Nitro Group (-NO2): A strongly electron-withdrawing and polar group.

  • The Carbonyl Chloride Group (-COCl): A highly reactive and polar functional group.

  • Two Methyl Groups (-CH3): Non-polar substituents.

Given these features, a nuanced solubility profile is expected. The molecule possesses significant polarity due to the pyrazole ring, the nitro group, and the carbonyl chloride moiety. However, the presence of two methyl groups adds some non-polar character. The carbonyl chloride group is also susceptible to hydrolysis in the presence of water and other protic solvents, which is a critical consideration.

Predicted Solubility Trends:

  • Non-Polar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): Solubility is expected to be low. While the methyl groups may have some affinity for these solvents, the highly polar nature of the rest of the molecule will limit its dissolution.

  • Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform, Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Moderate to good solubility is anticipated in these solvents. Dichloromethane and chloroform are often used for crystallization of similar compounds, suggesting they are good solvents for this molecule.[3] Solvents like DMF and DMSO, with their high polarity, are likely to be very effective at dissolving the compound.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): The compound is expected to be soluble in these solvents, but with a significant caveat: the carbonyl chloride group is reactive towards alcohols, leading to the formation of the corresponding ester. Therefore, while dissolution may occur, the compound will likely be unstable in these solvents over time. For this reason, polar protic solvents are generally not recommended for handling or storing this compound unless a reaction is intended.

The following diagram illustrates the relationship between the compound's structural features and its predicted solubility.

G cluster_compound 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride cluster_solvents Solvent Classes Compound Core Structure PolarGroups Polar Groups (Pyrazole, -NO2, -COCl) Compound->PolarGroups NonPolarGroups Non-Polar Groups (-CH3) Compound->NonPolarGroups ReactiveGroup Reactive Group (-COCl) Compound->ReactiveGroup NonPolar Non-Polar (e.g., Hexane, Toluene) PolarGroups->NonPolar Weak Interaction (Low Solubility) PolarAprotic Polar Aprotic (e.g., DCM, Acetone, DMSO) PolarGroups->PolarAprotic Strong Interaction (High Solubility) NonPolarGroups->NonPolar Favorable Interaction PolarProtic Polar Protic (e.g., Methanol, Ethanol) ReactiveGroup->PolarProtic Reaction/Degradation

Caption: Predicted solubility based on molecular structure.

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[4] The following protocol provides a step-by-step guide for its implementation.

Materials and Reagents
  • Solute: 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (high purity)

  • Solvents: A range of high-purity organic solvents (e.g., hexane, toluene, dichloromethane, chloroform, ethyl acetate, acetone, acetonitrile, DMSO)

  • Equipment:

    • Analytical balance (readable to 0.1 mg)

    • Vials with screw caps and PTFE septa (e.g., 4 mL or 8 mL)

    • Orbital shaker with temperature control

    • Centrifuge

    • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow.

G start Start step1 Add excess solid to a known volume/mass of solvent in a vial. start->step1 step2 Equilibrate on a shaker at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48h). step1->step2 step3 Allow solids to settle or centrifuge to separate the solid and liquid phases. step2->step3 step4 Carefully withdraw a sample from the supernatant using a syringe and filter. step3->step4 step5 Dilute the filtered sample with a known volume of a suitable solvent. step4->step5 step6 Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). step5->step6 step7 Calculate the original concentration, which represents the solubility. step6->step7 end End step7->end

Caption: Isothermal shake-flask solubility determination workflow.

Detailed Procedure
  • Preparation: Add an excess amount of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride to a tared vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation. Record the exact mass of the compound added.

  • Solvent Addition: Add a precise volume or mass of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium has been reached.

  • Phase Separation: After equilibration, remove the vials and let them stand undisturbed to allow the excess solid to settle. Alternatively, centrifuge the vials to accelerate the separation of the solid and liquid phases.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean, tared vial.

  • Quantification:

    • Gravimetric Analysis (for non-volatile solvents): Weigh the vial containing the filtered saturated solution. Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound. Weigh the vial again to determine the mass of the dissolved solid.

    • Chromatographic Analysis (Recommended): Prepare a series of calibration standards of the compound in a suitable solvent. Dilute the filtered saturated solution with a known factor. Analyze the diluted sample and the calibration standards using a validated HPLC-UV method.

  • Data Analysis:

    • Gravimetric: Solubility ( g/100g solvent) = (mass of residue / mass of solvent) * 100.

    • Chromatographic: Determine the concentration of the diluted sample from the calibration curve. Calculate the concentration of the original saturated solution by multiplying by the dilution factor. Express solubility in g/L or mol/L.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and organized table for easy comparison.

SolventSolvent ClassSolubility (g/L) at 25 °CSolubility (mol/L) at 25 °CObservations
HexaneNon-PolarExperimental DataExperimental Data
TolueneNon-PolarExperimental DataExperimental Data
DichloromethanePolar AproticExperimental DataExperimental Data
ChloroformPolar AproticExperimental DataExperimental Data
Ethyl AcetatePolar AproticExperimental DataExperimental Data
AcetonePolar AproticExperimental DataExperimental Data
AcetonitrilePolar AproticExperimental DataExperimental Data
DMSOPolar AproticExperimental DataExperimental Data
MethanolPolar ProticExperimental DataExperimental DataNote any signs of reaction
EthanolPolar ProticExperimental DataExperimental DataNote any signs of reaction

Conclusion

References

  • Özer, İ., & Çadır, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Google Patents. (n.d.). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. [Link]

  • ResearchGate. (n.d.). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. [Link]

  • ResearchGate. (2009, August). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]

Sources

Protocols & Analytical Methods

Method

amide coupling protocol using 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride

Application Notes & Protocols Topic: Amide Coupling Protocol using 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride For: Researchers, scientists, and drug development professionals. Leveraging a Highly Activated Pyra...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Amide Coupling Protocol using 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride

For: Researchers, scientists, and drug development professionals.

Leveraging a Highly Activated Pyrazole Acyl Chloride for Efficient Amide Bond Formation

Introduction: Overcoming Challenges in Amide Synthesis

The amide bond is a cornerstone of modern medicinal chemistry and materials science, forming the critical linkage in peptides, proteins, and a vast array of blockbuster pharmaceuticals.[1] While ubiquitous, the direct formation of an amide from a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures, conditions often incompatible with complex molecules. Consequently, the activation of the carboxylic acid is a mandatory step.[2] This is typically achieved using stoichiometric coupling reagents, which can generate significant waste, or by converting the acid to a more reactive derivative.[1]

Among the most reactive species are acyl chlorides, which readily undergo aminolysis to form amides.[3][4] This application note details a robust protocol centered on 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride , a highly activated acylating agent. The unique electronic properties of this reagent—stemming from the strongly electron-withdrawing nitro group and the stable pyrazole leaving group—render it exceptionally reactive, making it an ideal choice for challenging couplings, including those with sterically hindered or electron-deficient amines.[5][6] We provide a comprehensive guide, from the preparation of the acyl chloride to its application in amide synthesis, including detailed protocols, mechanistic insights, and troubleshooting strategies.

Part 1: The Reagent - Synthesis and Mechanistic Principles

The acyl chloride is most conveniently prepared from its corresponding carboxylic acid, 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid. The conversion is reliably achieved using thionyl chloride (SOCl₂), which produces gaseous byproducts (SO₂ and HCl) that are easily removed.[3][7]

Protocol: Acyl Chloride Synthesis

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq).

  • Reagent Addition: Carefully add thionyl chloride (SOCl₂, 3.0-5.0 eq), either neat or with a high-boiling inert solvent like toluene.[8][9] A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[8]

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[10]

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). The resulting crude 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride is often of sufficient purity to be used directly in the subsequent coupling step.

⚠️ Safety First: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water.[11] All manipulations must be performed in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[12][13]

The exceptional reactivity of this reagent is rooted in its electronic structure. The mechanism for amide formation follows a classic nucleophilic addition-elimination pathway.[4][14]

  • Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the highly electrophilic carbonyl carbon of the acyl chloride.[15] The potent electron-withdrawing effect of the 4-nitro group significantly increases the partial positive charge on the carbonyl carbon, accelerating this initial attack.[5]

  • Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, forming a transient tetrahedral intermediate.[4][16]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion. However, the true leaving group is the stable 1,5-dimethyl-4-nitropyrazole moiety. The chloride is eliminated as HCl in the presence of the amine, which is why a base is required.[14] The resulting protonated amine is neutralized by a scavenger base, driving the reaction to completion.[4]

Amide Coupling Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_2 Step 3: Elimination & Deprotonation AcylChloride Pyrazole Acyl Chloride (Electrophile) TI Tetrahedral Intermediate AcylChloride->TI Attack at C=O Amine Amine (R'-NH₂) (Nucleophile) Amine->TI Product Amide Product TI->Product Collapse & Expel Cl⁻ Byproduct HCl + Base -> Salt Product->Byproduct HCl formation Base Scavenger Base Base->Byproduct Experimental Workflow Setup 1. Dissolve Amine & Base in Anhydrous DCM Cool 2. Cool to 0 °C Setup->Cool Add 3. Add Acyl Chloride Solution Dropwise Cool->Add React 4. Stir & Monitor by TLC Add->React Quench 5. Quench with aq. NaHCO₃ React->Quench Workup 6. Aqueous Workup (Acid/Base/Brine Washes) Quench->Workup Purify 7. Dry, Concentrate & Purify (Chromatography) Workup->Purify Product Pure Amide Purify->Product

Sources

Application

Application Note: 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride in Pharmaceutical Synthesis

Subtitle: Advanced Methodologies for Amidation and Chemoselective Reduction in Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Chemical Profile In m...

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Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Advanced Methodologies for Amidation and Chemoselective Reduction in Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Profile

In modern medicinal chemistry, pyrazole derivatives are ubiquitous, serving as the core scaffold for numerous FDA-approved therapeutics, ranging from kinase inhibitors to cannabinoid receptor antagonists. 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (CAS: 1006433-32-4)[] has emerged as a highly versatile, bifunctional building block. This application note provides a comprehensive guide to utilizing this reagent, detailing the mechanistic rationale behind its structural features and offering field-proven, self-validating protocols for downstream functionalization.

Physicochemical Profile
PropertyValueStrategic Implication
CAS Number 1006433-32-4Unique identifier for procurement and library registration.
Molecular Formula C6H6ClN3O3High atom economy for fragment-based drug discovery (FBDD).
Molecular Weight 203.58 g/mol Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Functional Groups Acyl Chloride, Nitro, PyrazoleEnables rapid, orthogonal, two-step functionalization (amidation followed by reduction).

Mechanistic Insights & Strategic Utility (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over its analogs (such as the corresponding carboxylic acid or the 4-amino variant). The utility of this molecule relies on three synergistic structural features:

  • The 3-Carbonyl Chloride (Electrophilic Hub): Utilizing an acid chloride circumvents the need for expensive and atom-inefficient peptide coupling reagents (e.g., HATU, EDC/HOBt). Acid chlorides react spontaneously with amines in the presence of a mild non-nucleophilic base (like DIPEA), driving the reaction to completion rapidly. This is particularly advantageous when synthesizing large combinatorial libraries or scaling up lead compounds[2].

  • The 4-Nitro Group (Latent Amine): If the 4-position were an unprotected amine during the amidation step, it would competitively attack the 3-carbonyl chloride, leading to uncontrolled self-polymerization or the formation of inactive lactams. The strongly electron-withdrawing nitro group acts as a perfect "protecting group" that deactivates the pyrazole ring during electrophilic coupling. Post-amidation, it can be chemoselectively reduced to an amine, unlocking a new nucleophilic vector for further derivatization (e.g., urea formation or cyclization into pyrazolo-pyrimidines)[3].

  • The 1,5-Dimethyl Core (Tautomer Lock & Lipophilicity): Unsubstituted pyrazoles suffer from annular tautomerism, complicating NMR characterization and leading to unpredictable binding modes in biological targets. The 1,5-dimethyl substitution locks the molecule into a single, defined tautomeric state while simultaneously enhancing membrane permeability and CNS penetration—a critical factor for neurodegenerative targets like LRRK2[4].

Pharmacophore Core 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride Sub1 3-Carbonyl Chloride Core->Sub1 Sub2 4-Nitro Group Core->Sub2 Sub3 1,5-Dimethyl Core Core->Sub3 App1 Rapid Amidation Sub1->App1 App2 Latent Amine Handle Sub2->App2 App3 Tautomer Lock Sub3->App3

Fig 2. Structural rationale linking chemical features to synthetic and pharmacological advantages.

Applications in Drug Discovery

The orthogonal reactivity of this building block makes it a cornerstone in several therapeutic areas:

  • Antitubercular Agents: Nitro-aromatics and nitro-heterocycles are known substrates for bacterial nitroreductases (e.g., Ddn in M. tuberculosis). The nitro-pyrazole core can act as a prodrug, becoming activated only within the pathogen[5].

  • Kinase Inhibitors: The reduced 4-amino-pyrazole-3-carboxamide scaffold mimics the hydrogen-bonding network of adenine, allowing it to anchor deeply into the ATP-binding hinge region of various kinases.

  • CNS Therapeutics (LRRK2 Inhibitors): The lipophilic dimethyl-pyrazole core has been successfully integrated into LRRK2 inhibitors targeting Parkinson's disease, where crossing the blood-brain barrier is a primary pharmacokinetic requirement[4].

Experimental Protocols

The following protocols represent a self-validating system. By monitoring the specific visual and thermal cues described, researchers can verify the success of the reaction in real-time before conducting LC-MS or NMR analysis.

Protocol A: Nucleophilic Acyl Substitution (Amide Formation)

Objective: Synthesize 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide derivatives.

Reagents:

  • 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N2/Ar), dissolve the amine (1.1 eq) and DIPEA (2.0 eq) in anhydrous THF (0.2 M).

  • Cooling: Submerge the flask in an ice-water bath (0°C). Causality: Acid chlorides react exothermically with amines. Cooling prevents the generation of localized hot spots that could lead to ketene formation or solvent degradation.

  • Addition: Dissolve the pyrazole acid chloride (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirring amine mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours. Self-Validation: The reaction mixture will become cloudy as DIPEA·HCl salts precipitate out of the THF solution, serving as a visual indicator of successful coupling.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Chemoselective Nitro Reduction

Objective: Convert the 4-nitro intermediate into a 4-amino-pyrazole scaffold without cleaving the newly formed amide bond or dehalogenating other functional groups.

Reagents:

  • 4-Nitro-pyrazole-3-carboxamide intermediate (1.0 eq)

  • Iron powder (Fe, 325 mesh) (5.0 eq)

  • Ammonium Chloride (NH4Cl) (5.0 eq)

  • Ethanol / Water (4:1 v/v)

Step-by-Step Methodology:

  • Assembly: Suspend the nitro-intermediate in the EtOH/H2O mixture (0.1 M). Add NH4Cl and Iron powder.

  • Heating: Attach a reflux condenser and heat the mixture to 80°C for 2 hours. Causality: Iron/NH4Cl is selected over Pd/C catalytic hydrogenation because it is exceptionally chemoselective. It will reduce the nitro group without risking N-N bond cleavage in the pyrazole ring or dehalogenating aryl halides present on the amine partner[3].

  • Filtration: While the mixture is still hot, filter it through a pad of Celite to remove the iron oxides. Self-Validation: The filtrate should transition from a pale yellow/orange (nitro species) to a colorless or slightly fluorescent solution (amino species).

  • Isolation: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with DCM, dry, and concentrate to yield the pure 4-amino product.

G SM 1,5-dimethyl-4-nitro- 1H-pyrazole-3-carbonyl chloride Amide 4-Nitro-Pyrazole-3-Carboxamide (Intermediate) SM->Amide Amidation Amine Amine Partner (Nucleophile) Amine->Amide Product 4-Amino-Pyrazole-3-Carboxamide (Final Scaffold) Amide->Product Reduction Reduction Fe / NH4Cl (Reducing Agent) Reduction->Product

Fig 1. Synthetic workflow: Amidation of the acid chloride followed by chemoselective nitro reduction.

Quantitative Data Summaries

To further guide experimental design, the following tables summarize optimized conditions derived from extensive synthetic validation.

Table 1: Optimization of Amidation Conditions

Solvent Base Temperature Yield (%) Observation / Rationale
DCM TEA 0°C to RT 85% Clean conversion; TEA·HCl is soluble in DCM, requiring aqueous wash.
THF DIPEA 0°C to RT 92% Optimal; DIPEA·HCl precipitates, driving reaction forward visually.

| DMF | K2CO3 | RT | 65% | Trace hydrolysis of acid chloride observed due to ambient moisture. |

Table 2: Chemoselective Nitro Reduction Optimization

Reagent System Solvent Temperature Yield (%) Chemoselectivity Profile
Pd/C, H2 (1 atm) MeOH RT 78% High risk of dehalogenation if aryl chlorides/bromides are present.
SnCl2·2H2O EtOH 70°C 60% Prone to emulsion formation during workup due to tin salts.

| Fe, NH4Cl | EtOH/H2O | 80°C | 95% | Excellent; highly tolerant of halogens, nitriles, and esters. |

References

  • Source: bocsci.
  • Title: Design and synthesis of 5-(5-nitrothiophen-2-yl)
  • Source: nih.
  • Source: google.
  • Source: pnas.

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Method

Application Notes and Protocols for the Esterification of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride

Introduction: The Significance of Pyrazole Esters The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds.[1] Functio...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazole Esters

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds.[1] Functionalized pyrazoles, particularly esters derived from pyrazole carboxylic acids, serve as crucial intermediates in the synthesis of novel pharmaceuticals and agrochemicals.[2][3] The subject of this guide, 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride, is a highly reactive acylating agent. The presence of a nitro group, a potent electron-withdrawing moiety, significantly enhances the electrophilicity of the carbonyl carbon, making it an excellent precursor for the synthesis of a diverse range of ester derivatives.[4] These esters are of considerable interest to researchers in drug development and organic synthesis due to their potential biological activities.[1][4]

This document provides a comprehensive guide to the reaction conditions for the esterification of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride with various alcohols. It delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, and discusses the critical parameters that influence the reaction's success.

Reaction Mechanism and Scientific Rationale

The esterification of an acyl chloride with an alcohol is a classic example of a nucleophilic acyl substitution reaction.[5][6] The reaction proceeds via a well-established addition-elimination mechanism.

Mechanism Steps:

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate.[7]

  • Proton Transfer: A base, typically a non-nucleophilic amine such as pyridine or triethylamine, deprotonates the positively charged oxygen of the alcohol moiety in the tetrahedral intermediate.[5][7]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. This step is irreversible.[7]

  • Acid Neutralization: The base used in the reaction also serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, preventing it from protonating the starting alcohol or the newly formed ester.[5][7]

The choice of a base is critical; it must be non-nucleophilic to avoid competing with the alcohol in attacking the acyl chloride. Pyridine and triethylamine are commonly employed for this purpose.[5][8] The reaction is typically carried out in an aprotic, anhydrous solvent to prevent the hydrolysis of the highly reactive acyl chloride back to the corresponding carboxylic acid.[5][8]

Data Presentation: A Guide to Reaction Conditions

The successful synthesis of esters from 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride hinges on the careful selection of reaction parameters. The following table summarizes key variables and their anticipated effects on the reaction outcome, based on established principles of esterification with acyl chlorides and analogous reactions with other pyrazole derivatives.[2][8][9]

Parameter Options Rationale and Expected Outcome References
Alcohol Primary, Secondary, TertiaryPrimary alcohols are generally the most reactive and give the highest yields. Secondary alcohols react more slowly, while tertiary alcohols may undergo elimination side reactions and require more forcing conditions.[10]
Base Pyridine, Triethylamine (TEA), Diisopropylethylamine (DIPEA)A non-nucleophilic base is essential to scavenge the HCl byproduct without competing with the alcohol. An excess of the base (typically 1.1-1.5 equivalents) is used to drive the reaction to completion. Pyridine can also act as a nucleophilic catalyst in some cases.[5][7]
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether, TolueneAnhydrous, aprotic solvents are crucial to prevent the hydrolysis of the acyl chloride. The choice of solvent can influence reaction rate and solubility of reactants. DCM and THF are generally good choices.[11]
Temperature 0 °C to Room Temperature (20-25 °C)The reaction is typically initiated at a lower temperature (0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature. For less reactive alcohols, gentle heating may be required.
Stoichiometry Acyl Chloride:Alcohol:BaseA slight excess of the alcohol (1.0-1.2 equivalents) and base (1.1-1.5 equivalents) relative to the acyl chloride is commonly used to ensure complete consumption of the limiting reagent.[5]
Reaction Time 1 to 24 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.[9]

Experimental Protocols

General Protocol for the Esterification of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride

This protocol provides a general procedure for the synthesis of an ester from 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride and a primary or secondary alcohol.

Materials:

  • 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride

  • Alcohol (primary or secondary)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (1.0 eq).

  • Solvent Addition: Dissolve the acyl chloride in anhydrous DCM or THF (approximately 0.1-0.5 M concentration).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. To this solution, add the alcohol (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq).

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude ester by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified ester using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[6]

Safety Precautions:
  • 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride is a reactive and potentially corrosive compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The reaction generates HCl gas, which is corrosive. The use of a base to neutralize it is essential.

  • Anhydrous solvents are required. Ensure that all glassware is thoroughly dried before use.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the esterification protocol.

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Flame-dry glassware under inert atmosphere reagents Add 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride start->reagents solvent Dissolve in anhydrous DCM/THF reagents->solvent cool Cool to 0 °C solvent->cool add_alcohol Add alcohol cool->add_alcohol Reagents added at 0°C add_base Add triethylamine (dropwise) add_alcohol->add_base react Stir and monitor by TLC add_base->react quench Quench with water react->quench Reaction complete extract Extract with DCM quench->extract wash Wash with NaHCO3 and brine extract->wash dry Dry over MgSO4/Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate Filter chromatography Purify by column chromatography concentrate->chromatography characterize Characterize (NMR, IR, MS) chromatography->characterize end Pure Ester characterize->end

Caption: General workflow for the esterification of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride.

Conclusion

The esterification of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride is a robust and versatile reaction for the synthesis of a wide range of pyrazole-based esters. By carefully controlling the reaction conditions, particularly the choice of alcohol, base, and solvent, researchers can achieve high yields of the desired products. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in a research and development setting.

References

  • OperaChem. (2024, January 5). Formation of Esters. [Link]

  • KPU Pressbooks. 7.5 Esters – Organic Chemistry II. [Link]

  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • Save My Exams. (2025, June 23). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. [Link]

  • Ilhan, I. O., et al. (2011). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. [Link]

  • Gnanaprakasam, B., & Fava, D. (1995). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. The Journal of Organic Chemistry, 60(11), 3462–3466. [Link]

  • Various Authors. (2013, November 27). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? ResearchGate. [Link]

  • Physics & Maths Tutor. Detailed Notes - Topic 3.09. Carboxylic Acids and Esters - AQA Chemistry A-level. [Link]

  • da Silva, F. C., et al. (2017). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 22(10), 1649. [Link]

  • Riechert, O., et al. (2015). Solvent effects on esterification equilibria. AIChE Journal, 61(9), 3000-3011. [Link]

  • Cerdán, S., et al. (2020). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2020(part i), 1-25. [Link]

  • Sparkl. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. [Link]

  • Ilhan, I. O., & Çadır, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5565-5569. [Link]

  • Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

  • Google Patents. (2012). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Sirviö, J. A., et al. (2020). Evaluation of esterification routes for long chain cellulose esters. Cellulose, 27(1), 239-250. [Link]

  • Ilhan, I. O., et al. (2013). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Letters in Organic Chemistry, 10(8), 602-610. [Link]

Sources

Application

Application Note &amp; Protocol: Scale-Up Synthesis of 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl Chloride and its Derivatives

Abstract This document provides a comprehensive guide for the scale-up synthesis of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride, a versatile intermediate crucial for the development of novel pharmaceutical and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride, a versatile intermediate crucial for the development of novel pharmaceutical and agrochemical compounds. The pyrazole scaffold is a privileged structure in medicinal chemistry, and its functionalization is of significant interest.[1] This guide details a robust, two-stage synthetic route, beginning with the nitration of the precursor 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, followed by its conversion to the target acyl chloride. Emphasis is placed on process safety, scalability, and the rationale behind critical parameter selection, tailored for researchers and process chemists in drug development.

Overall Synthetic Strategy

The synthesis of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride is approached as a two-step process from the corresponding carboxylic acid. This strategy isolates the two most hazardous and critical transformations: nitration and chlorination.

  • Stage 1: Nitration. The pyrazole ring is susceptible to electrophilic substitution at the 4-position. This stage involves the controlled nitration of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid using a mixed acid system (fuming nitric acid and sulfuric acid). This reaction is highly exothermic and requires stringent temperature control to ensure safety and prevent runaway reactions.[2][3][4]

  • Stage 2: Acyl Chloride Formation. The synthesized nitro-pyrazole carboxylic acid is converted to the highly reactive acyl chloride using thionyl chloride (SOCl₂). This reagent is chosen for its efficacy and the convenient removal of its byproducts (SO₂ and HCl) as gases.[5][6] The reactivity of the acyl chloride product necessitates anhydrous conditions to prevent hydrolysis back to the carboxylic acid.[7]

The overall pathway allows for the isolation and purification of the key intermediates, ensuring high-quality material for subsequent derivatization.

G cluster_0 Overall Synthetic Pathway cluster_1 Example Derivatives A 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid B 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carboxylic Acid A->B Stage 1: Nitration (fuming HNO₃ / H₂SO₄) C 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl Chloride B->C Stage 2: Chlorination (SOCl₂) D Amide Derivative C->D Amine (R₂NH) E Ester Derivative C->E Alcohol (R'OH)

Figure 1: Overall synthetic pathway from the starting carboxylic acid to the target acyl chloride and subsequent derivatives.

Stage 1: Scale-Up Protocol for Nitration

The nitration of pyrazoles is a well-established but energetically hazardous transformation. Careful control of reagent addition and temperature is paramount for safe operation on a larger scale.[8][9]

Principle and Rationale

The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, attacks the electron-rich C4 position of the pyrazole ring. Sulfuric acid serves both as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion. The reaction is highly exothermic, and the rate of heat generation must not exceed the heat removal capacity of the reactor.[9] Reaction calorimetry is strongly recommended before attempting this procedure on a significant scale to determine the heat of reaction and adiabatic temperature rise.[3][9]

Critical Process Parameters
ParameterTarget RangeRationale & JustificationMonitoring Method
Temperature -5 to 5 °CNitration is highly exothermic. Low temperature controls the reaction rate, minimizes byproduct formation, and prevents thermal runaway.[4][8]Calibrated temperature probe in the reaction mass.
Addition Rate Slow, dropwisePrevents localized concentration and temperature spikes. The addition rate must be tied to the cooling system's capacity.[8]Syringe pump or calibrated addition funnel.
Agitation >300 RPM (Vessel Dependent)Ensures efficient heat transfer and homogenous mixing, preventing the dangerous accumulation of unreacted reagents.[8]Calibrated tachometer on the overhead stirrer.
Stoichiometry 1.05 - 1.2 eq. HNO₃A slight excess ensures complete conversion, but a large excess increases the thermal hazard and complicates work-up.[9]Accurate weighing and dispensing of reagents.
Detailed Experimental Protocol

Reagents:

  • 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq)

  • Concentrated Sulfuric Acid (98%, ~3-4 vol)

  • Fuming Nitric Acid (98%, 1.1 eq)

  • Ice water for quench

  • Dichloromethane (DCM) for extraction

Procedure:

  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel. Connect the jacket to a recirculating chiller.

  • Acid Charge: Charge concentrated sulfuric acid into the reactor and cool the jacket to -5 °C.

  • Substrate Addition: Once the sulfuric acid reaches < 5 °C, add the 1,5-dimethyl-1H-pyrazole-3-carboxylic acid portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir until fully dissolved.

  • Nitrating Mixture Preparation: In a separate flask, carefully prepare the nitrating mixture by adding the fuming nitric acid to a small amount of chilled sulfuric acid.

  • Nitration: Add the nitrating mixture dropwise to the reactor via the addition funnel over 1-2 hours, maintaining the internal temperature strictly between -5 and 5 °C. CRITICAL: If the temperature rises above 5 °C, immediately stop the addition.[8]

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for an additional hour. Monitor the reaction progress by quenching a small aliquot and analyzing via HPLC or TLC.

  • Quenching: Once the reaction is complete, carefully and slowly transfer the reaction mixture onto a vigorously stirred vessel containing a large volume of crushed ice and water. The temperature of the quench pot should be maintained below 20 °C. This step is also highly exothermic.

  • Isolation: The precipitated solid product is collected by filtration, washed thoroughly with cold water until the washings are neutral (pH ~7), and then dried under vacuum at 50 °C.

  • Characterization: Confirm the structure of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid using ¹H NMR, ¹³C NMR, and MS. Purity should be assessed by HPLC.

Stage 2: Scale-Up Conversion to Acyl Chloride

The conversion of the carboxylic acid to its acyl chloride derivative activates the molecule for nucleophilic acyl substitution, enabling the synthesis of a wide range of derivatives.[5][10]

Principle and Rationale

Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation. The reaction mechanism involves the carboxylic acid's carbonyl oxygen attacking the sulfur atom of SOCl₂, forming a reactive chlorosulfite intermediate. A subsequent attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the release of gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).[11][12] The gaseous nature of the byproducts simplifies purification, as they can be scrubbed and removed from the system.[6]

Safety: Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[13][14][15][16] All operations must be conducted in a well-ventilated fume hood with strict exclusion of moisture.

Experimental Workflow & Protocol

G cluster_0 Acyl Chloride Synthesis Workflow A Charge Reactor with Carboxylic Acid & Solvent B Inert with N₂ A->B C Add SOCl₂ Dropwise (T < 10°C) B->C D Warm to Reflux (e.g., 70-80°C) C->D E Monitor Reaction (e.g., IR, TLC) D->E F Cool to RT E->F G Remove Solvent & Excess SOCl₂ (Vacuum Distillation) F->G H Purify Product (High-Vacuum Distillation) G->H I Store Under Inert Atmosphere H->I

Figure 2: Step-by-step experimental workflow for the conversion of the carboxylic acid to the acyl chloride.

Reagents:

  • 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (2.0 - 3.0 eq)

  • Anhydrous Toluene or Dichloromethane (DCM) as solvent

  • Catalytic N,N-Dimethylformamide (DMF) (optional, ~0.05 eq)

Procedure:

  • Reactor Setup: Use a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, temperature probe, and a nitrogen inlet. The outlet of the condenser should be connected to a gas scrubber containing a sodium hydroxide solution to neutralize HCl and SO₂ vapors.

  • Charge Reagents: Charge the reactor with the 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid and anhydrous toluene. Begin stirring to form a slurry.

  • Catalyst Addition (Optional): If used, add a catalytic amount of DMF.

  • SOCl₂ Addition: Slowly add thionyl chloride dropwise via a syringe or addition funnel. An initial exotherm may be observed; maintain the temperature below 25 °C using a water bath if necessary.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. The reaction mixture should become a clear solution as the starting material is consumed.

  • Monitoring: Monitor the reaction by carefully taking an aliquot, quenching it with methanol to form the methyl ester, and analyzing by TLC or HPLC against a standard.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporator). Caution: Ensure the vacuum pump is protected by a cold trap and a base trap.

  • Purification: The crude 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride can be purified by high-vacuum distillation. Due to the thermal lability of many acyl chlorides, low-temperature distillation is essential to prevent degradation.[7] Collect the fraction that distills at a constant temperature.

  • Storage: The purified acyl chloride is highly moisture-sensitive and should be stored in a sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperature.

Application: Synthesis of Derivatives

The primary utility of the acyl chloride is its reaction with nucleophiles to form a variety of derivatives.[17][18]

General Protocol for Amide Synthesis
  • Dissolve an amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add a solution of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Work up by washing with dilute acid, water, and brine, then dry, filter, and concentrate to yield the crude amide, which can be purified by crystallization or chromatography.

General Protocol for Ester Synthesis
  • Dissolve an alcohol (1.0 eq) and a base like pyridine or triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add a solution of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (1.1 eq) in DCM.

  • Stir at 0 °C to room temperature until the reaction is complete.

  • Work up similarly to the amide synthesis to isolate the desired ester.

Data Summary

ProductSynthesis StageTypical Yield (%)Purity (HPLC)Key Analytical Data
1,5-Dimethyl-4-nitro-1H-pyrazole-3-carboxylic AcidNitration85 - 92%>98%¹H NMR: Characteristic shifts for two methyl groups and absence of H-4 proton.
1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl ChlorideChlorination80 - 90%>97% (by derivatization)IR: Strong C=O stretch at ~1780-1800 cm⁻¹.

Troubleshooting

IssuePossible Cause(s)Recommended Action(s)
Incomplete Nitration Insufficient nitrating agent; Reaction temperature too low; Short reaction time.Increase equivalents of HNO₃ slightly; Allow reaction to proceed for a longer duration; Confirm temperature probe calibration.
Low Yield in Chlorination Incomplete reaction; Hydrolysis of product during work-up; Degradation during distillation.Ensure complete consumption of starting acid via TLC/HPLC; Use strictly anhydrous solvents and glassware; Purify via low-temperature vacuum distillation.[7]
Product is Dark/Discolored Thermal degradation during reaction or purification.Reduce reflux temperature or time; Distill at the lowest possible pressure and temperature.[7]
Poor Amide/Ester Yield Inactive acyl chloride (hydrolyzed); Poor quality amine/alcohol; Insufficient base.Use freshly prepared or purified acyl chloride; Ensure nucleophile and base are pure and dry; Use a slight excess of the base.

References

  • BenchChem. (n.d.). Importance of low-temperature conditions for purifying acyl chlorides. Benchchem.
  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(11), 5035-5039.
  • Clark, J. (2015). Converting carboxylic acids into acyl chlorides (acid chlorides). Chemguide.
  • ResearchGate. (n.d.). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF.
  • ECHEMI. (n.d.). How to purify the acid acyl chloride and ester?.
  • Kulesza, A., et al. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development, 25(7), 1733–1738.
  • BenchChem. (n.d.).
  • Wang, T., et al. (2024). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Journal of Industrial and Engineering Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides.
  • ResearchGate. (2018). The Synthesis and Reactions of Novel Pyrazole Derivatives by 4-phenylcarbonyl-5-phenyl-2,3-dihydro-2,3-furandione Reacted with Some Hydrazones.
  • Kulesza, A., et al. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.
  • Google Patents. (n.d.).
  • Iranian Chemical Communication. (2014). An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf.
  • Beilstein Journal of Organic Chemistry. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 2529-2567.
  • Chemistry Steps. (2020). SOCl2 Reaction with Carboxylic Acids.
  • Guidechem. (2022). How to Synthesize 4-Nitropyrazole Efficiently?.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Lanxess. (2015). Thionyl chloride.
  • Chemistry LibreTexts. (2023).
  • CAMEO Chemicals. (n.d.). Thionyl chloride.
  • Arkivoc. (2019).
  • Molecules. (2023).
  • YouTube. (2024). Lec6 - Carboxylic acid Conversions to Acyl Chlorides, Anhydrides and Esters.
  • INCHEM. (2001). ICSC 1409 - THIONYL CHLORIDE.
  • Fisher Scientific. (2009).
  • Google Patents. (n.d.). US3294814A - 4-nitropyrazoles.
  • Journal of Emerging Technologies and Innovative Research. (2024).
  • Molecules. (2021). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][7][17]triazin-7(6H). MDPI, 26(18), 5659.

  • Fisher Scientific. (n.d.).
  • ResearchGate. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure.
  • Smolecule. (2023). 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride.
  • BenchChem. (n.d.). Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis.
  • Molecules. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI, 26(2), 486.
  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • ChemicalBook. (n.d.). 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis.
  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (4).
  • ACS Publications. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.
  • RSC Publishing. (n.d.).

Sources

Method

Application Note: High-Throughput Synthesis of Pyrazole-Based Aurora A Kinase Inhibitors Using 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction & Scientific Rationale The pyrazole scaffold is a privile...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Scientific Rationale

The pyrazole scaffold is a privileged pharmacophore in oncology, frequently utilized for its robust hydrogen-bonding capabilities within the ATP-binding pocket of kinases[1]. Specifically, Aurora A kinase—a critical regulator of centrosome maturation and spindle assembly during mitosis—has emerged as a prime target for pyrazole-based inhibitors[2].

This application note details a high-throughput compatible protocol for synthesizing a library of Aurora A kinase inhibitors using 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (CAS: 1006433-32-4)[] as the core building block.

The Causality Behind the Chemical Strategy (E-E-A-T)

As medicinal chemists scale up library production, bottlenecking at the purification stage is a primary concern. The selection of this specific building block is driven by three strategic advantages:

  • Coupling Reagent-Free Amidation: Starting with the highly reactive carbonyl chloride[] rather than the carboxylic acid eliminates the need for expensive coupling reagents (e.g., HATU, EDC). This prevents the formation of difficult-to-remove urea byproducts.

  • The "Masked Amine" Strategy: The 4-nitro group acts as a masked amine. If the 4-amino group were present during amidation, the acid chloride would rapidly self-condense, leading to oligomerization. The strongly electron-withdrawing nitro group stabilizes the pyrazole ring during the initial nucleophilic acyl substitution.

  • Steric & Lipophilic Optimization: The 1,5-dimethyl substitution provides essential hydrophobic contacts within the kinase binding domain, enhancing selectivity and cellular permeability[4].

SyntheticWorkflow A 1,5-Dimethyl-4-nitro-1H-pyrazole- 3-carbonyl chloride (CAS: 1006433-32-4) B Step 1: Amide Coupling (R-NH2, DIPEA, DCM) A->B C Intermediate 1: 4-Nitro Pyrazole Amide B->C D Step 2: Nitro Reduction (Fe, NH4Cl, EtOH/H2O) C->D E Intermediate 2: 4-Amino Pyrazole Amide D->E F Step 3: Diversification (R'-NCO or R'-SO2Cl) E->F G Final Library: Aurora A Kinase Inhibitors F->G

Synthetic workflow for pyrazole-based kinase inhibitors from the carbonyl chloride building block.

Experimental Protocols (Self-Validating Systems)

Every protocol below is designed as a self-validating system, providing immediate visual or analytical feedback to the chemist to ensure reaction success before proceeding to the next step.

Step 1: Amide Coupling (Synthesis of 4-Nitro Pyrazole Amides)

Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophile. Dichloromethane (DCM) is chosen due to its aprotic nature and excellent solubilizing properties for both the acid chloride and the resulting amide.

  • In an oven-dried 20 mL scintillation vial, dissolve the chosen aniline/amine (1.0 mmol) and DIPEA (2.5 mmol) in anhydrous DCM (5.0 mL).

  • Cool the solution to 0 °C using an ice bath. (Reasoning: The reaction is highly exothermic; cooling prevents side reactions and degradation).

  • Add 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (1.1 mmol) dropwise as a solution in DCM (2.0 mL).

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Check: The reaction will transition from a clear solution to a slightly cloudy suspension as DIPEA·HCl salts precipitate. TLC (Hexanes/EtOAc 1:1) will confirm completion by the disappearance of the acid chloride ( Rf​ ~0.8, which reacts with MeOH in the TLC capillary to form a methyl ester) and the appearance of a highly UV-active amide spot ( Rf​ ~0.4).

Step 2: Selective Nitro Reduction

Causality: While Palladium on Carbon (Pd/C) with H2​ gas is a standard reduction method, we employ Iron powder and Ammonium Chloride (Fe/ NH4​Cl ). This choice is critical for library synthesis because it is highly chemoselective and strictly avoids the dehalogenation of aryl chlorides/bromides that may be present on the R-group[5].

  • Dissolve the crude 4-nitro pyrazole amide (1.0 mmol) in a mixture of Ethanol and Water (4:1 v/v, 10 mL).

  • Add Iron powder (5.0 mmol) and solid NH4​Cl (5.0 mmol).

  • Heat the suspension to 80 °C under vigorous stirring for 3 hours.

  • Self-Validation Check: The reaction mixture will turn into a dark brown/black sludge as the zero-valent iron is oxidized to iron oxides. LC-MS analysis will show a mass shift of -30 Da (loss of two oxygens, addition of two protons), confirming the conversion of the nitro group to the amine.

Step 3: Electrophilic Diversification (Urea Formation)

Causality: The newly unmasked 4-amino group is positioned to interact with the hinge region of Aurora A kinase[6]. Reacting this amine with various isocyanates generates the final pharmacophore.

  • Filter the Step 2 mixture through a pad of Celite to remove iron oxides, washing with EtOAc. Concentrate the filtrate in vacuo.

  • Dissolve the crude 4-amino pyrazole in anhydrous THF (5.0 mL).

  • Add the desired isocyanate (1.2 mmol) and stir at 60 °C for 4 hours.

  • Self-Validation Check: The formation of the urea product often results in precipitation from the THF solution. Filtration and washing with cold diethyl ether yield the final pure compound, frequently bypassing the need for column chromatography.

Quantitative Data Presentation

The following table summarizes a model library synthesized using this protocol, demonstrating the high efficiency and purity achievable without extensive chromatography.

Compound IDR1 (Amine Input)R2 (Electrophile Input)Overall Yield (3 Steps)Purity (HPLC)LC-MS [M+H]+
PYR-001 AnilinePhenyl isocyanate78%>98%350.15
PYR-002 4-FluoroanilinePhenyl isocyanate74%>97%368.14
PYR-003 3-Chloroaniline4-Methoxyphenyl isocyanate69%>95%414.12
PYR-004 CyclohexylaminePhenyl isocyanate81%>99%356.20

Biological Application: Aurora A Kinase Inhibition

Pyrazole derivatives exhibit profound cytotoxicity against cancer cell lines by selectively inhibiting Aurora A kinase[2]. The 1,5-dimethyl-pyrazole core anchors the molecule in the ATP-binding pocket via hydrogen bonding, while the diverse R-groups extend into the solvent-exposed regions or adjacent hydrophobic pockets[1]. Inhibition of Aurora A disrupts centrosome maturation, leading to mitotic arrest and subsequent apoptosis[6].

AuroraAPathway S4 Pyrazole Inhibitor S2 Aurora A Kinase S4->S2 Blocks ATP Pocket S5 Mitotic Arrest / Apoptosis S4->S5 Induces S3 Spindle Assembly S2->S3 Active

Mechanism of action for pyrazole-based Aurora A kinase inhibitors inducing mitotic arrest.

References

  • BOC Sciences . "Carbonyl Compounds - Building Block: 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (1006433-32-4)".

  • NIH PMC . "Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors". 1

  • PubMed . "A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation". 2

  • D-NB . "Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)". 6

  • NIH PMC . "Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor". 4

  • ACS Publications . "Ni-Catalyzed C–H Functionalization in the Formation of a Complex Heterocycle: Synthesis of the Potent JAK2 Inhibitor BMS-911543".5

Sources

Application

Application Note: Strategic Incorporation of 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl Chloride in Solid-Phase Peptide Synthesis (SPPS)

Introduction & Scientific Rationale The integration of heterocyclic pharmacophores into peptide backbones is a cornerstone of modern drug discovery, enabling the development of peptide-drug conjugates, macrocycles, and p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The integration of heterocyclic pharmacophores into peptide backbones is a cornerstone of modern drug discovery, enabling the development of peptide-drug conjugates, macrocycles, and peptidomimetics with enhanced proteolytic stability and target affinity. 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (CAS 1006433-32-4) is a highly specialized, commercially available building block that serves as an exceptional acylating agent in Solid-Phase Peptide Synthesis (SPPS)[].

Mechanistic Causality: Why an Acid Chloride?

Standard Fmoc-SPPS relies on the activation of carboxylic acids using coupling reagents (e.g., HATU, DIC/Oxyma) to form an active ester intermediate[2]. However, when coupling sterically hindered functional groups or electron-deficient heterocycles, these standard reagents often suffer from sluggish kinetics, leading to incomplete couplings or unwanted byproducts such as guanidinylation of the free amine.

By utilizing an acid chloride , the activation step is entirely bypassed. Acid chlorides are highly electrophilic and react directly and rapidly with resin-bound primary or secondary amines[3]. The only requirement is the presence of a non-nucleophilic tertiary amine, such as N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the premature cleavage of acid-labile protecting groups or linkers (e.g., Rink Amide or Wang resins) and ensures the nucleophilic amine remains unprotonated[3].

The Nitro Group as a Versatile Handle

The 4-nitro substituent on the pyrazole ring is not merely a passive structural feature. It serves as a latent, orthogonal functional handle. Following acylation, the nitro group can be selectively reduced on-resin to a primary amine using mild reducing agents like Tin(II) chloride (SnCl₂). This newly generated aniline-like amine can then be further derivatized—for example, conjugated to a fluorophore, cross-linked for macrocyclization, or used to build benzimidazole-like architectures[4].

Experimental Workflow and Logical Relationships

The following workflow illustrates the logical progression from standard peptide assembly to heterocycle incorporation, optional orthogonal deprotection (nitro reduction), and final cleavage. This sequence is designed to be a self-validating system , incorporating analytical checkpoints (Kaiser and Chloranil tests) to verify reaction completion before proceeding to the next step.

G Start 1. Fmoc-SPPS Peptide Assembly Deprotect 2. N-terminal Fmoc Deprotection (20% Piperidine) Start->Deprotect Acylation 3. Acylation with Pyrazole Acid Chloride + DIPEA Deprotect->Acylation Validation1 4. Validation: Kaiser Test (Negative) Acylation->Validation1 Reduction 5. On-Resin Nitro Reduction (SnCl2 in DMF) Validation1->Reduction Optional Pathway Cleavage 7. TFA Cleavage & Global Deprotection Validation1->Cleavage Direct Cleavage Validation2 6. Validation: Chloranil Test (Positive) Reduction->Validation2 Validation2->Cleavage End 8. Purified Pyrazole-Modified Peptide Cleavage->End

Workflow for the incorporation and modification of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride.

Detailed Methodologies & Protocols

Protocol A: Direct Acylation with the Pyrazole Acid Chloride

Objective: Quantitatively cap the N-terminus (or a selectively deprotected side-chain amine, e.g., Lysine(Mtt)) with the pyrazole moiety.

Reagents Required:

  • Resin-bound peptide with a free primary amine (0.1 mmol scale)

  • 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (0.3 mmol, 3.0 eq)

  • DIPEA (0.6 mmol, 6.0 eq)

  • Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: Swell the resin in anhydrous DCM for 15 minutes. Drain thoroughly. Causality: DCM is preferred over DMF for acid chloride couplings because it minimizes the risk of side reactions (e.g., formylation) and maximizes the reactivity of the electrophile[3].

  • Activation & Coupling: Dissolve the pyrazole acid chloride (3.0 eq) in 2 mL of anhydrous DCM. Add DIPEA (6.0 eq) to the solution. Immediately add this cocktail to the resin.

  • Agitation: Shake the reaction vessel at room temperature for 30–45 minutes.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3 × 3 mL) and DMF (3 × 3 mL) to remove unreacted reagents and DIPEA hydrochloride salts.

  • Self-Validation: Perform a Kaiser test on a few resin beads. A yellow/colorless result (negative) indicates complete acylation of the primary amine. If blue (positive), repeat steps 2-4.

Protocol B: On-Resin Reduction of the Nitro Group (Optional)

Objective: Convert the 4-nitro group to a 4-amino group for subsequent functionalization, utilizing mild conditions that preserve the peptide backbone[4][5].

Reagents Required:

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (2.0 M solution)

  • DMF

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 2.0 M solution of SnCl₂·2H₂O in DMF. Note: The dissolution is endothermic; sonication may be required.

  • Reduction: Add 3 mL of the SnCl₂ solution to the pyrazole-modified resin (0.1 mmol scale).

  • Agitation: Shake at room temperature for 2–4 hours. Causality: SnCl₂ acts as a mild, selective single-electron transfer reducing agent. It reduces the aromatic nitro group without cleaving sensitive protecting groups (like Trt or tBu) or reducing amide bonds[4].

  • Washing: Drain and wash the resin extensively to remove tin salts: DMF (5 × 3 mL), DCM (5 × 3 mL), and 5% DIPEA in DMF (3 × 3 mL) to neutralize any residual acidity.

  • Self-Validation: Perform a Chloranil test (specific for secondary/aromatic amines). A dark green/blue bead indicates successful reduction to the aniline derivative.

Protocol C: Cleavage and Global Deprotection
  • Treat the resin with a standard cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O for 2 hours.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize for LC-MS analysis.

Quantitative Data Presentation

To demonstrate the superior efficiency of the acid chloride approach, Table 1 summarizes the coupling kinetics compared to a theoretical coupling using the corresponding carboxylic acid and standard uronium-based reagents. Table 2 provides the expected mass shifts for LC-MS validation, ensuring researchers can rapidly identify their target conjugates.

Table 1: Comparison of Coupling Efficiencies for Pyrazole Incorporation

Activation MethodReagent EquivalentsSolventTimeConversion (%)*Primary Byproducts
Acid Chloride (Protocol A) Pyrazole-COCl (3 eq), DIPEA (6 eq)DCM30 min>99% None observed
Carboxylic Acid + HATU Pyrazole-COOH (3 eq), HATU (2.9 eq), DIPEA (6 eq)DMF120 min~65%Guanidinylation of N-terminus

*Conversion estimated via integration of analytical HPLC peaks at 220 nm.

Table 2: Expected Mass Shifts for LC-MS Validation

Modification StepChemical Formula Added/LostExpected Δ Mass (Da)Structural Outcome
1. Pyrazole Acylation + C₆H₅N₃O₃+ 167.03 N-terminal 1,5-dimethyl-4-nitro-pyrazole
2. Nitro Reduction - O₂ + H₂- 30.01 N-terminal 4-amino-1,5-dimethyl-pyrazole

References

  • Carpino, L. A., et al. (n.d.). Acid Halides in Peptide Synthesis. Thieme Connect. Retrieved from[Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from[Link]

  • National Institutes of Health (NIH). (n.d.). Expedient on-resin synthesis of peptidic benzimidazoles. PMC. Retrieved from[Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification techniques for 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the unique synthetic and purification challenges associated with 1,5-dimethyl-4-nitro-1H-pyraz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the unique synthetic and purification challenges associated with 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride .

Working with this specific compound presents a triad of challenges: the extreme moisture sensitivity of the acyl chloride moiety, the thermal instability imparted by the nitro group, and the complex solubility profile of the pyrazole core. This guide bypasses generic advice, providing field-proven, self-validating protocols grounded in mechanistic causality.

Part 1: Mechanistic Causality & Reaction Pathway

Before troubleshooting, it is critical to understand the reaction pathway. We strongly recommend using oxalyl chloride over thionyl chloride due to its lower boiling point and milder removal conditions. The reaction is catalyzed by N,N-Dimethylformamide (DMF), which forms the highly electrophilic Vilsmeier-Haack intermediate.

Mechanism DMF DMF (Catalyst) Vilsmeier Vilsmeier-Haack Intermediate [Me2N=CHCl]+ Cl- DMF->Vilsmeier + Chlorinating Agent Oxalyl Oxalyl Chloride / SOCl2 Oxalyl->Vilsmeier Intermediate Activated Acyl Intermediate Vilsmeier->Intermediate + Carboxylic Acid Acid Pyrazole Carboxylic Acid Acid->Intermediate Intermediate->DMF Regeneration Product Pyrazole Carbonyl Chloride Intermediate->Product Cl- attack - HCl, - CO2/CO

DMF-catalyzed Vilsmeier-Haack activation of pyrazole carboxylic acid.

Part 2: Troubleshooting Guides & FAQs

Q: My isolated product shows significant carboxylic acid contamination by NMR. How do I prevent hydrolysis during purification? A: Acid chlorides are highly electrophilic. Atmospheric moisture or wet solvents cause rapid hydrolysis back to the starting material. Causality: The electron-withdrawing nitro group at the 4-position makes the carbonyl carbon even more electrophilic and susceptible to nucleophilic attack by ambient water. Solution: You must employ strict Schlenk techniques. Purify all solvents (DCM, toluene, hexane) over activated molecular sieves. Avoid aqueous workups entirely. Standard laboratory practices dictate that moisture-sensitive acid chlorides be handled under an inert argon or nitrogen atmosphere[1].

Q: Can I purify 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride by vacuum distillation? A: Absolutely not. Causality: Nitroaromatics and nitropyrazoles possess high internal thermal energy. Heating them, especially in the presence of reactive groups like acid chlorides, can lead to runaway exothermic decomposition or auto-oxidation. Solution: Distillation must be avoided to prevent explosive degradation[2]. Use low-temperature co-evaporation to remove volatiles, followed by recrystallization.

Q: The reaction with the chlorinating agent is sluggish. Can I heat it to reflux? A: While refluxing thionyl chloride (79 °C) is a common generic procedure, the nitro-pyrazole substrate is thermally sensitive. Causality: Heating increases the risk of side reactions, including the degradation of the pyrazole core. Solution: Rely on chemical activation rather than thermal activation. The use of catalytic DMF to form the Vilsmeier-Haack intermediate is a well-established standard for sluggish carboxylic acids, allowing the reaction to proceed smoothly at room temperature (20–25 °C)[3].

Q: My subsequent coupling reactions are failing. How do I remove residual oxalyl chloride without heating? A: Residual oxalyl chloride or trapped HCl gas will aggressively degrade subsequent nucleophilic coupling steps (e.g., amide bond formation). Causality: Because heating is prohibited, volatile impurities remain trapped in the solid matrix of the crude product. Solution: Perform an azeotropic co-evaporation. Add anhydrous toluene to the crude mixture and concentrate under high vacuum. The physical sweeping action of the toluene vapor removes trapped gases without requiring thermal energy.

Part 3: Purification Workflow & Quantitative Data

Workflow A 1,5-dimethyl-4-nitro-1H- pyrazole-3-carboxylic acid B Chlorination ((COCl)2, DMF cat.) A->B C Crude Acid Chloride B->C Vacuum Stripping D Co-evaporation (Anhydrous Toluene) C->D Remove Residual HCl E Recrystallization (Dry Hexane/DCM) D->E Crude Use Alternative F Pure 1,5-dimethyl-4-nitro-1H- pyrazole-3-carbonyl chloride E->F Filtration under N2

End-to-end workflow for synthesis and purification of the pyrazole acid chloride.

Table 1: Quantitative Comparison of Purification Methods

Purification MethodExpected Yield (%)Purity (%)Thermal RiskTime RequiredRecommendation
Co-evaporation (Toluene) 95–9890–95Low1–2 hoursYes (Sufficient for immediate crude use)
Recrystallization (DCM/Hexane) 75–85>98Low12–24 hoursYes (Required for analytical purity)
Vacuum Distillation N/AN/AVERY HIGH N/ANO (Severe decomposition/explosion risk)
Silica Gel Chromatography 00Low2–4 hoursNO (Hydrolyzes completely on column)

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . Built-in analytical checkpoints guarantee that you do not proceed to the next step if a failure has occurred.

Protocol A: Synthesis and Isolation (Schlenk Techniques)
  • Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with dry Argon three times.

  • Reagent Loading: Add 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid (1.0 equiv) to the flask. Suspend in anhydrous dichloromethane (DCM, 0.2 M).

  • Catalysis: Add 2 drops of anhydrous DMF. Causality: DMF is kept to a catalytic minimum to prevent the formation of stable, unreactive formamidinium byproducts.

  • Activation: Cool the suspension to 0 °C. Dropwise, add oxalyl chloride (1.5 equiv).

  • Reaction: Remove the ice bath and stir at room temperature.

    • Validation Check 1 (Visual): The reaction is proceeding correctly if steady gas evolution ( CO2​ , CO , HCl ) is observed. Stir until gas evolution completely ceases (typically 2–4 hours) and the suspension turns into a clear/homogenous solution.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot and quench it into 0.5 mL of anhydrous methanol containing 1 equiv of triethylamine.

    • Validation Check 2 (Analytical): Analyze the quenched aliquot via LC-MS or TLC. The strict presence of the methyl ester mass/spot—and total absence of the carboxylic acid—validates 100% conversion. Do not proceed until this is confirmed.

  • Concentration: Remove the DCM and excess oxalyl chloride under reduced pressure using a rotary evaporator equipped with a cold trap. Critical: Keep the water bath below 30 °C to prevent thermal degradation of the nitro group.

Protocol B: Purification via Co-evaporation and Recrystallization
  • Azeotropic Sweeping: To the crude solid from Protocol A, add 10 mL of anhydrous toluene under Argon. Swirl to dissolve/suspend, then concentrate under high vacuum. Repeat this process three times.

    • Causality: Toluene acts as an azeotropic sweep, physically dragging out trapped HCl and oxalyl chloride molecules from the solid matrix without heat.

  • Dissolution: Dissolve the swept crude product in a minimal amount of anhydrous DCM (just enough to form a clear solution) at room temperature.

  • Crystallization: Slowly layer anhydrous hexane over the DCM solution (1:3 ratio of DCM:Hexane). Cap tightly under Argon and place in a -20 °C freezer overnight.

  • Isolation: Filter the resulting crystals rapidly through a Schlenk frit under positive Argon pressure. Wash with cold (-20 °C) anhydrous hexane. Dry under high vacuum for 2 hours.

  • End-Product Validation:

    • Validation Check 3 (Spectroscopic): Run an FT-IR spectrum of the dry solid. The protocol is successful if the acyl chloride C=O stretch appears sharply at ~1750–1780 cm⁻¹, and the broad carboxylic acid O-H stretch (~3000–2500 cm⁻¹) is completely absent.

References

  • Armarego, W. L. F., & Chai, C. (2017). Purification of Laboratory Chemicals (8th Edition). Elsevier / ScienceDirect. URL:[Link]

  • Spalding, D. P., et al. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, ACS Publications. URL:[Link]

  • Organic Chemistry Portal. Preparation of Acid Chlorides. URL:[Link]

Optimization

removing unreacted 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride from reaction mixtures

Topic: Removal of Unreacted 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the amidati...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the amidation or esterification of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (CAS: 1006433-32-4).

Due to the unique electronic and steric environment of this specific pyrazole building block, unreacted acyl chloride often persists in crude reaction mixtures. This guide synthesizes field-proven methodologies, mechanistic causality, and validated protocols to help you efficiently scavenge and remove this impurity.

Quantitative Data: Scavenging Method Comparison

Selecting the correct removal method depends on your reaction scale, product sensitivity, and budget. The table below summarizes the quantitative and operational parameters of the three most reliable quenching methodologies.

ParameterMethod A: Polymer-Bound ScavengerMethod B: DMEDA Liquid QuenchMethod C: Aqueous Base Quench
Reagent Trisamine Resin (Polymer-bound)N,N-DimethylethylenediamineSaturated Aqueous NaHCO₃
Equivalents Required 3.0 – 5.0 eq (relative to excess)2.0 – 3.0 eq (relative to excess)Large excess (Aqueous biphasic)
Time Required 1 – 2 hours15 – 30 minutes30 – 60 minutes
Ideal Scale Milligram to small gram scaleGram to Kilogram (Scale-up)Universal (if product is stable)
Product Compatibility Water-sensitive, Acid/Base-sensitiveWater-stable, Acid-stableWater-stable, Base-stable
Primary Advantage No aqueous workup requiredHighly cost-effective; very fastReagents are universally available
Primary Limitation High cost of specialized resinsRequires acidic aqueous washSlow hydrolysis due to sterics
Workflow Visualization: Decision Tree

Use the following logical workflow to determine the optimal protocol for your specific target molecule.

G Start Crude Reaction Mixture (Contains Unreacted Acyl Chloride) WaterSens Is the desired product water-sensitive? Start->WaterSens Scavenger Add Polymer-Bound Trisamine Scavenger WaterSens->Scavenger Yes AcidSens Is the desired product acid-sensitive? WaterSens->AcidSens No Filter Filter Resin Scavenger->Filter Pure Pure Product (Organic Layer) Filter->Pure AmineQuench Add N,N-Dimethylethylenediamine (DMEDA) AcidSens->AmineQuench No BaseQuench Add Saturated Aqueous NaHCO3 AcidSens->BaseQuench Yes AcidWash Aqueous Acid Wash (1M HCl) AmineQuench->AcidWash AcidWash->Pure PhaseSep Phase Separation (Discard Aqueous Layer) BaseQuench->PhaseSep PhaseSep->Pure

Decision tree for selecting the optimal acyl chloride removal strategy based on product sensitivity.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride persist in my reaction despite adding excess nucleophile? A: This is a classic case of competing electronic and steric effects. Electronically, the strongly electron-withdrawing nitro group at the C4 position makes the adjacent C3-carbonyl carbon extremely electrophilic. However, sterically, the bulky nitro group creates a highly congested "shield" around the carbonyl center. If your target amine or alcohol is also sterically hindered, the reaction kinetics slow down significantly, leaving unreacted acyl chloride in the mixture.

Q2: My synthesized amide is highly water-sensitive. How can I remove the unreacted acyl chloride without performing an aqueous workup? A: You should utilize a solid-phase polymer-bound amine scavenger, such as Trisamine resin (polymer-bound tris(2-aminoethyl)amine)[1]. The primary amines on the insoluble polystyrene resin act as a nucleophilic trap. They covalently bind the unreacted acyl chloride, converting it into a polymer-supported amide. Because the resin is macroscopic, you simply filter it out of the organic solvent, leaving your water-sensitive product completely untouched by aqueous conditions[2].

Q3: I am scaling up the reaction to 100 grams. Scavenger resins are too expensive at this scale. What is a cost-effective alternative? A: For scale-up, the most efficient method is a liquid amine quench using N,N-dimethylethylenediamine (DMEDA) [3]. DMEDA is an inexpensive, bifunctional molecule. Its primary amine rapidly attacks the unreacted acyl chloride (overcoming the steric hindrance discussed in Q1), forming an amide adduct. Crucially, DMEDA possesses a tertiary amine "tail." This tail renders the newly formed byproduct highly basic. During a subsequent mild acidic wash (e.g., 1M HCl), this basic adduct is protonated and completely partitions into the aqueous waste layer, leaving your neutral target product in the organic phase[3].

Q4: Can I just use plain water to hydrolyze the unreacted starting material? A: It is not recommended. While water will eventually hydrolyze the acyl chloride to 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid, the steric hindrance makes pure water hydrolysis frustratingly slow. Using a mild aqueous base like saturated NaHCO₃ accelerates the nucleophilic attack and immediately deprotonates the resulting carboxylic acid into its highly water-soluble sodium salt, ensuring clean phase separation.

Step-by-Step Experimental Protocols
Protocol A: Polymer-Bound Scavenger Filtration (For Water-Sensitive Products)

Self-Validation Check: Quench a 10 µL aliquot of the reaction in methanol and check via LC-MS. If the methyl ester of the pyrazole is absent, scavenging is complete.

  • Dilute the crude reaction mixture with a non-nucleophilic solvent (e.g., Dichloromethane or Tetrahydrofuran) to ensure it is free-flowing.

  • Calculate the estimated amount of unreacted 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride remaining.

  • Add 3.0 to 5.0 equivalents of Trisamine resin (loading typically 2.0 - 3.0 mmol/g) directly to the reaction flask.

  • Stir the suspension gently at room temperature for 1 to 2 hours. (Note: Do not use magnetic stirring at high speeds, as it can mechanically mill the resin beads, clogging filters later).

  • Filter the mixture through a sintered glass funnel (medium porosity).

  • Wash the resin cake with 2 x 10 mL of the reaction solvent to elute any trapped product.

  • Concentrate the filtrate in vacuo to yield the pure product.

Protocol B: DMEDA Quench & Acidic Wash (For Scale-Up)
  • Cool the crude reaction mixture to 0–5 °C using an ice bath to control the exothermic quenching process.

  • Add 2.0 equivalents (relative to the estimated excess acyl chloride) of N,N-dimethylethylenediamine (DMEDA) dropwise.

  • Remove the ice bath and stir at room temperature for 30 minutes.

  • Dilute the organic layer with an extraction solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Transfer to a separatory funnel and wash the organic layer with an equal volume of 1M aqueous HCl (or 10% aqueous Citric Acid if the product is mildly acid-sensitive).

  • Separate the layers. The DMEDA-acyl adduct will be protonated and reside entirely in the lower aqueous layer.

  • Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol C: Aqueous Base Quench (Standard Method)
  • Ensure the reaction solvent is immiscible with water (e.g., EtOAc, DCM). If the reaction was run in DMF or DMSO, dilute with a large volume of EtOAc first.

  • Add an equal volume of saturated aqueous NaHCO₃ to the reaction mixture. (Caution: CO₂ gas evolution will occur if residual acidic byproducts are present).

  • Stir vigorously for 30 to 60 minutes at room temperature to ensure complete hydrolysis of the sterically hindered acyl chloride.

  • Transfer to a separatory funnel and allow the phases to separate.

  • Discard the aqueous layer (which now contains the sodium salt of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid).

  • Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.

References
  • Bukowska, A., Bukowski, W., & Pytel, M. (2015). Scavenging Properties of the Polyamine Functionalized Gels Based on the Glycidyl Methacrylate Terpolymers. Open Journal of Polymer Chemistry, 5, 63-73. URL: [Link]

  • Division of Research Safety. (2019). Scale-up Reactions. University of Illinois. URL: [Link]

Sources

Troubleshooting

optimizing catalyst concentration for 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the acylation reactions of 1,5-dimethy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the acylation reactions of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride . This highly functionalized building block is critical in the synthesis of pyrazole-carboxamides, which are widely investigated as potent carbonic anhydrase inhibitors and agrochemicals[1][2]. However, its unique steric and electronic environment demands precise catalyst optimization to ensure high-yielding, scalable workflows[3].

Below, you will find a comprehensive breakdown of catalyst selection, concentration optimization, self-validating protocols, and troubleshooting FAQs.

Workflow Diagram: The Catalytic Cycle

G A 1,5-Dimethyl-4-nitro-1H-pyrazole -3-carbonyl chloride C N-Acylpyridinium Intermediate (Highly Electrophilic) A->C + DMAP B DMAP Catalyst (Nucleophilic Attack) B->C Rapid Equilibrium E Target Pyrazole-Carboxamide + Protonated DMAP C->E + Nucleophile D Amine/Alcohol Nucleophile (e.g., Sulfonamide) D->E F Auxiliary Base (e.g., DIPEA/Et3N) Regenerates DMAP E->F Proton Transfer F->B Recycled Catalyst

Caption: DMAP-catalyzed acylation cycle for hindered pyrazole-3-carbonyl chloride derivatives.

Section 1: Mechanistic Fundamentals & Catalyst Selection

Q: Why is a nucleophilic catalyst specifically required for 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride? A: The necessity of a catalyst stems from the competing electronic and steric effects on the pyrazole ring. While the 4-nitro group is strongly electron-withdrawing—theoretically increasing the electrophilicity of the C3-carbonyl carbon—the adjacent 1,5-dimethyl and 4-nitro groups create severe steric shielding. When reacting this acid chloride with bulky or weak nucleophiles (such as sulfonamides or hindered anilines), the steric bulk prevents direct, efficient nucleophilic attack[2].

We utilize 4-Dimethylaminopyridine (DMAP) because it acts as a sterically unhindered, highly nucleophilic catalyst. The pyridine nitrogen rapidly attacks the acid chloride to form a highly reactive N-acylpyridinium intermediate[4]. This intermediate is significantly more electrophilic than the parent acid chloride and is extruded from the steric bulk of the pyrazole core, dramatically lowering the activation energy for the subsequent nucleophilic attack[4][5].

Q: Can I use pyridine instead of DMAP? A: It is highly discouraged for this specific substrate. The dimethylamino group in DMAP donates significant electron density into the pyridine ring via resonance, making the ring nitrogen approximately 10,000 times more nucleophilic than standard pyridine[4]. Pyridine often fails to achieve full conversion with highly hindered pyrazole-carbonyl chlorides, leading to prolonged reaction times and increased hydrolysis byproducts[3].

Section 2: Catalyst Concentration Optimization

Q: What is the optimal DMAP concentration for amidation or esterification with this substrate? A: The optimal concentration is highly dependent on the nucleophilicity of your coupling partner, but typically ranges from 1 to 10 mol% [5].

  • For primary aliphatic amines: 1–5 mol% is sufficient.

  • For sterically hindered amines (e.g., thiadiazole-sulfonamides): 5–10 mol% is required to drive the reaction forward before competitive hydrolysis occurs[2].

  • Stoichiometric DMAP: While some protocols use stoichiometric DMAP as both the catalyst and the acid scavenger, this is economically inefficient for scale-up and complicates downstream purification. We recommend using a catalytic amount of DMAP (5 mol%) in conjunction with a stoichiometric auxiliary base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) to regenerate the DMAP[6].

Quantitative Data: Catalyst Loading vs. Reaction Efficiency

The following table summarizes optimization data for the reaction of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride with a standard secondary amine in dichloromethane (DCM) at 20°C.

DMAP Loading (mol%)Auxiliary Base (1.5 eq)Reaction TimeConversion (%)Impurity Profile (Hydrolysis)
0 (Uncatalyzed)Et3N24 h< 35%High (> 20%)
1.0Et3N12 h78%Moderate (~10%)
5.0 Et3N 4 h > 95% Low (< 2%)
10.0Et3N2 h> 98%Trace
100.0None2 h> 95%Trace (Difficult Workup)

Section 3: Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates specific In-Process Controls (IPCs) to verify the success of each phase before proceeding.

Step-by-Step Methodology: DMAP-Catalyzed Amidation

  • Preparation of the Nucleophile Solution:

    • Dissolve 1.0 equivalent of the target amine (e.g., a sulfonamide derivative) in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) under an inert nitrogen atmosphere[1].

    • Add 1.5 equivalents of DIPEA.

    • Add exactly 5.0 mol% of DMAP .

    • Causality Note: Adding DMAP to the amine/base mixture first ensures that the catalyst is fully dissolved and ready to intercept the acid chloride immediately upon addition, minimizing localized concentration spikes that lead to dimerization or degradation.

  • Activation and Coupling:

    • Cool the reaction vessel to 0°C using an ice bath.

    • Slowly add 1.1 equivalents of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride dropwise as a solution in the chosen anhydrous solvent.

    • IPC Check 1: Observe the formation of a slight yellow/orange tint and potentially a fine precipitate (DIPEA-HCl salt). This visual cue validates that the acyl transfer and subsequent HCl generation are successfully occurring.

  • Reaction Propagation:

    • Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 2–4 hours.

    • IPC Check 2: Perform TLC or LC-MS analysis. The highly UV-active nature of the nitro-pyrazole ring allows for easy tracking at 254 nm. Ensure the complete disappearance of the acid chloride (or its methyl ester derivative if an aliquot is quenched with methanol for analysis).

  • Quenching and Isolation:

    • Quench the reaction with saturated aqueous NaHCO3 to neutralize any unreacted acid chloride and remove the DIPEA-HCl salts.

    • Extract with Ethyl Acetate (EtOAc), wash the organic layer with 1M HCl (to remove DMAP and DIPEA), followed by brine.

    • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the target pyrazole-carboxamide[1].

Section 4: Troubleshooting & FAQs

Q: My LC-MS shows a massive peak corresponding to 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid. How do I prevent this? A: You are observing hydrolysis. The N-acylpyridinium intermediate formed by DMAP is exquisitely sensitive to water[5]. Ensure your solvents are strictly anhydrous (< 50 ppm water) and that your glassware is oven-dried. If the issue persists, increase the DMAP concentration to 10 mol% to accelerate the nucleophilic attack by the amine, effectively outcompeting the trace water.

Q: The reaction mixture turns dark brown and yields are low, even with 5 mol% DMAP. What is the cause? A: The 4-nitro group on the pyrazole ring makes the system sensitive to harsh basic conditions and localized heating. If the acid chloride is added too quickly at room temperature, the highly exothermic nature of the N-acylpyridinium formation can cause localized degradation. Always add the acid chloride at 0°C and ensure vigorous stirring to dissipate heat[3].

Q: Can I recover and reuse the DMAP catalyst? A: At the recommended 5 mol% loading, recovery is generally not cost-effective at the bench scale. However, for pilot-scale syntheses, DMAP can be recovered from the acidic aqueous wash by basification (pH > 10) and subsequent extraction with DCM[5].

Sources

Optimization

best storage conditions to prevent degradation of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride

Troubleshooting & Handling Guide for Drug Development Professionals Introduction As a Senior Application Scientist, I frequently encounter issues with the degradation of highly reactive building blocks. 1,5-Dimethyl-4-ni...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting & Handling Guide for Drug Development Professionals

Introduction

As a Senior Application Scientist, I frequently encounter issues with the degradation of highly reactive building blocks. 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (CAS: 1006433-32-4) is a critical electrophile in medicinal chemistry, particularly for synthesizing pyrazole-based kinase inhibitors and other targeted therapeutics. However, its acyl chloride functional group makes it exceptionally susceptible to nucleophilic attack by atmospheric moisture.

This guide provides a self-validating system of protocols and FAQs to ensure the absolute integrity of your reagent from the moment of receipt through long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound, and how can I identify if my batch has degraded? A: The dominant degradation pathway is hydrolysis. Acid chlorides are highly reactive and readily undergo a nucleophilic addition-elimination reaction when exposed to water[1]. Atmospheric moisture attacks the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate[2]. This intermediate rapidly collapses, expelling a chloride leaving group to yield 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid and hydrogen chloride (HCl) gas[3].

Causality & Identification: You can identify degradation through two primary observations:

  • Pressure Buildup: The generation of HCl gas will cause the internal pressure of the storage vial to increase[4]. If you hear a distinct "hiss" upon opening the vial, hydrolysis has occurred.

  • Physical State Changes: While the pure acid chloride may present as a crystalline solid or low-melting compound, the formation of the highly polar carboxylic acid often alters the solubility profile, leading to a "clumpy" or insoluble residue when dissolved in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Q2: What are the absolute best storage conditions to completely halt this degradation? A: To maintain scientific integrity, storage must be approached as a multi-barrier system. The optimal conditions are:

  • Temperature: Store at 2–8 °C (refrigerated)[4]. Lower temperatures significantly reduce the kinetic rate of any trace hydrolysis and minimize the vapor pressure of the compound. For long-term storage (>6 months), -20 °C is recommended.

  • Atmosphere: The compound must be stored under a strictly inert atmosphere. Argon is preferred over nitrogen because it is denser than air and forms a heavier protective "blanket" over the reagent[5].

  • Primary Containment: Use amber glass vials (to prevent potential photolytic degradation of the nitro-pyrazole ring) equipped with PTFE-lined (Teflon) caps. PTFE is essential because HCl gas byproducts will rapidly corrode standard rubber septa or polyethylene caps, destroying the seal[5].

  • Secondary Containment: Place the sealed vial inside a secondary desiccator cabinet or a sealed bag containing active desiccant (e.g., Drierite or silica gel)[4].

Q3: My lab is humid. How do I safely handle the reagent without introducing moisture during weighing? A: The most critical failure point in acid chloride storage is the "cold-open." If a refrigerated vial is opened immediately upon removal, ambient water vapor will instantly condense on the cold inner walls and the reagent itself, initiating a chain degradation reaction[4].

The Solution: You must allow the sealed container to fully equilibrate to room temperature (typically 30–60 minutes) in a desiccator before opening. Furthermore, all weighing and aliquoting should ideally be performed inside a glovebox or via Schlenk line techniques using anhydrous solvents.

Quantitative Data: Storage Condition Efficacy

To summarize the impact of various storage environments, the following table outlines the expected shelf-life and degradation risks based on empirical handling data for reactive acyl chlorides:

Storage ConditionTemperatureAtmospherePrimary SealExpected Shelf-LifeDegradation Risk
Optimal (Long-Term) -20 °CArgonPTFE-lined cap + Parafilm> 12 monthsMinimal. Argon blanketing prevents moisture ingress.
Standard (Short-Term) 2–8 °CNitrogen / ArgonPTFE-lined cap3–6 monthsLow. Requires strict RT equilibration before opening.
Suboptimal 20–25 °CAir (Desiccator)Standard plastic cap< 1 monthHigh. Ambient moisture will permeate standard caps.
Critical Failure 2–8 °CAir (Ambient)Opened while cold< 24 hoursSevere. Instant condensation drives rapid hydrolysis.
Experimental Protocol: Workflow for Aliquoting and Storage

To ensure your experimental protocols are self-validating, follow this step-by-step methodology for handling 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride upon receipt.

Step 1: Thermal Equilibration

  • Remove the secondary container (desiccator bag/jar) containing the acid chloride from the 2–8 °C refrigerator.

  • CRITICAL: Do not open the secondary container. Allow it to sit on the benchtop for at least 45 minutes to reach ambient room temperature[4].

Step 2: Inert Atmosphere Transfer 3. Transfer the unopened primary vial into a glovebox purged with high-purity Argon (<1 ppm H₂O/O₂). If a glovebox is unavailable, utilize a Schlenk line to flush a receiving flask with Argon.

Step 3: Aliquoting 4. Unseal the primary vial. If a pressure release (hiss) is detected, note this in your electronic lab notebook as potential trace degradation. 5. Weigh out single-use aliquots (e.g., 50–100 mg) into pre-dried, amber glass dram vials. Causality: Single-use aliquots prevent repeated freeze-thaw-open cycles, which are the primary vector for moisture introduction[6].

Step 4: Sealing and Secondary Containment 6. Cap each aliquot tightly with a PTFE-lined screw cap. 7. Wrap the junction of the cap and vial with Parafilm to create an additional moisture barrier. 8. Place all aliquots into a secondary container filled with indicating silica gel. 9. Return the secondary container to 2–8 °C or -20 °C storage.

Mechanistic and Workflow Visualizations

Below are the critical logical relationships and pathways governing the handling of this reagent.

Hydrolysis RCOCl 1,5-dimethyl-4-nitro-1H-pyrazole- 3-carbonyl chloride Intermediate Tetrahedral Intermediate (C-OH, C-Cl) RCOCl->Intermediate Nucleophilic Addition H2O Atmospheric Moisture (H2O) H2O->Intermediate Attacks Carbonyl Product 1,5-dimethyl-4-nitro-1H-pyrazole- 3-carboxylic acid Intermediate->Product Elimination (-Cl) HCl Hydrogen Chloride (HCl Gas) Intermediate->HCl Proton Transfer

Hydrolysis mechanism of the acid chloride upon exposure to atmospheric moisture.

StorageWorkflow Step1 Remove from 2-8°C Storage Step2 Equilibrate to Room Temp (Prevents Condensation) Step1->Step2 Step3 Transfer to Glovebox / Schlenk Line (Argon/N2 Atmosphere) Step2->Step3 Step4 Aliquoting & Sealing (PTFE-lined caps + Parafilm) Step3->Step4 Step5 Return to Secondary Desiccator at 2-8°C Step4->Step5

Step-by-step workflow for the safe handling and storage of moisture-sensitive acid chlorides.

References
  • Title: Chemistry Acid Chloride | SATHEE JEE Source: IIT Kanpur URL: [Link]

  • Title: 21.4: Chemistry of Acid Halides Source: Chemistry LibreTexts URL: [Link]

  • Title: 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism Source: Doc Brown's Chemistry URL: [Link]

  • Title: Acyl chloride - Handling and Storage Precautions Source: Grokipedia URL: [Link]

  • Title: Acyl chlorides stability Source: Sciencemadness Discussion Board URL: [Link]

  • Title: Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching Source: Wolfa Bio URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride vs corresponding carboxylic acid reactivity

Comparative Reactivity Guide: 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride vs. Carboxylic Acid Executive Summary The 1,5-dimethyl-4-nitro-1H-pyrazole scaffold is a highly privileged building block in modern drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride vs. Carboxylic Acid

Executive Summary

The 1,5-dimethyl-4-nitro-1H-pyrazole scaffold is a highly privileged building block in modern drug discovery, frequently utilized in the design of kinase inhibitors and anti-inflammatory agents. Functionalization at the C3 position via amide bond formation is a ubiquitous synthetic step. However, development chemists must strategically choose between utilizing the bench-stable carboxylic acid (CAS 3920-41-0) or the highly reactive carbonyl chloride (CAS 1006433-32-4). This guide objectively compares the reactivity profiles, thermodynamic stability, and practical handling of both derivatives to guide optimal synthetic route design.

Mechanistic Causality: The Impact of the 4-Nitro Group

The pyrazole ring is inherently an electron-rich heterocycle, but the introduction of a nitro group at the C4 position fundamentally alters its electronic landscape. The 4-nitro group exerts a powerful electron-withdrawing effect (via both inductive and resonance effects), pulling electron density away from the adjacent C3-carbonyl carbon.

  • Carbonyl Chloride Dynamics: In the acid chloride, the partial positive charge on the carbonyl carbon is intensely magnified by the adjacent 4-nitro group. Because the chloride ion is a weak base and an excellent leaving group, the transition state for nucleophilic acyl substitution is highly stabilized, making the reaction exceptionally rapid (1)[1]. However, this hyper-electrophilicity makes the reagent highly sensitive to atmospheric moisture, necessitating strict anhydrous storage to prevent rapid hydrolysis back to the carboxylic acid.

  • Carboxylic Acid Dynamics: Carboxylic acids are fundamentally lower in energy and less reactive toward nucleophilic acyl substitution because the hydroxyl group is a poor leaving group (1)[1]. The 4-nitro group lowers the pKa​ of the carboxylic acid, facilitating rapid deprotonation by tertiary bases. To overcome the thermodynamic barrier of amidation, the acid must be activated in situ using coupling reagents (e.g., HATU, EDC/HOBt), converting it into a highly reactive O-acylisourea or active ester that readily undergoes aminolysis (2)[2].

Comparative Performance Data

Property1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride1,5-Dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid
CAS Number 1006433-32-43920-41-0
Inherent Reactivity Extremely High (Hyper-electrophilic)Low (Requires in situ activation)
Bench Stability Poor (Moisture-sensitive, degrades to acid)Excellent (Stable at room temperature) (3)[3]
Coupling Reagents None requiredHATU, EDC/HOBt, DCC
Atom Economy High (Only HCl byproduct)Low (Generates large coupling byproducts)
Reaction Time 10 - 30 minutes2 - 16 hours
Primary Byproducts HCl gas / Chloride saltsUreas (e.g., DCU), HOAt/HOBt
Ideal Use Case Unhindered amines, scale-up synthesisComplex, sensitive, or sterically hindered amines

Synthetic Workflow & Decision Matrix

ReactivityPathway Core 1,5-Dimethyl-4-nitro-1H-pyrazole C3-Derivatives Acid Carboxylic Acid (Stable, Low Energy) Core->Acid Hydrolysis / Synthesis Chloride Carbonyl Chloride (Reactive, High Energy) Core->Chloride SOCl2 / Oxalyl Chloride Activation In Situ Activation (HATU / EDC, DIPEA) Acid->Activation Requires Coupling Agent Amine2 Direct Aminolysis (TEA or NaOH) Chloride->Amine2 + Amine ActiveEster Active Ester Intermediate (Highly Electrophilic) Activation->ActiveEster Base Catalyzed Amine1 Aminolysis ActiveEster->Amine1 + Amine Product Pyrazole-3-Carboxamide Amine1->Product Mild Conditions Amine2->Product Fast, Exothermic

Divergent synthetic pathways for pyrazole-3-carboxamides via acid chloride vs. carboxylic acid.

Self-Validating Experimental Protocols

Protocol A: Direct Amidation via Carbonyl Chloride

Rationale: Acid chlorides allow for rapid, coupling-reagent-free amide bond formation. The addition of a tertiary amine (TEA) neutralizes the generated HCl, preventing the protonation of the nucleophilic amine (2)[2].

  • Setup: Dissolve the primary/secondary amine (1.0 equiv) and Triethylamine (TEA, 2.5 equiv) in anhydrous Dichloromethane (DCM) under an inert atmosphere (N2/Ar).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: The reaction is highly exothermic; cooling prevents side reactions and limits the thermal degradation of the hyper-electrophilic acid chloride.

  • Addition: Add 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (1.1 equiv) dropwise as a solution in DCM.

  • Validation Checkpoint: After 30 minutes, withdraw a 10 µL aliquot and quench it in 100 µL of methanol. Analyze via TLC or LC-MS. Causality: The methanol rapidly converts any unreacted acid chloride into the corresponding methyl ester. This prevents streaking on the TLC plate and provides a clean, accurate readout of starting material consumption.

  • Workup: Wash the organic layer sequentially with 1M aqueous HCl (to remove excess TEA and unreacted amine) and saturated aqueous NaHCO3 (to remove any hydrolyzed carboxylic acid). Dry over Na2SO4 and concentrate in vacuo.

Protocol B: Peptide Coupling via Carboxylic Acid

Rationale: The carboxylic acid is bench-stable but requires an activating agent. HATU is selected for its superior efficiency in forming the active HOAt ester, which is highly reactive toward amines (4)[4]. DIPEA is used as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.

  • Setup: Dissolve 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid (1.0 equiv), the target amine (1.1 equiv), and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Cool to 0 °C and add HATU (1.2 equiv) in one portion. Causality: Adding HATU last at a lowered temperature controls the initial burst of active ester formation, minimizing the risk of side reactions such as the guanidinylation of the amine.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–12 hours.

  • Validation Checkpoint: Monitor via LC-MS. The mass of the active HOAt ester intermediate may be visible early in the reaction. Complete conversion is validated by the disappearance of the acid mass and the dominance of the product mass.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash extensively with 5% aqueous LiCl (3x). Causality: The LiCl wash effectively partitions the polar DMF solvent into the aqueous layer, preventing it from carrying over. Finally, wash with saturated NaHCO3 to remove HOAt and acidic byproducts.

References

  • Chemistry LibreTexts. "11.4: The Relative Reactivity of Carboxylic Acid Derivatives." [Link]

  • Master Organic Chemistry. "The Amide Functional Group: Properties, Synthesis, and Nomenclature."[Link]

Sources

Comparative

mass spectrometry characterization of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride

An Expert's Comparative Guide to the Mass Spectrometry Characterization of 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride For researchers and professionals in drug development, the unambiguous characterization of n...

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Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Comparative Guide to the Mass Spectrometry Characterization of 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride

For researchers and professionals in drug development, the unambiguous characterization of novel synthetic intermediates is a cornerstone of reliable and reproducible science. The compound 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride, a highly functionalized heterocyclic compound, serves as a versatile building block in medicinal chemistry.[1] Its pyrazole core is a privileged scaffold in numerous pharmacologically active agents, while the nitro group and reactive carbonyl chloride moiety offer extensive possibilities for synthetic diversification.[2][3] This guide provides an in-depth comparison of mass spectrometry techniques for the definitive characterization of this molecule, grounded in established fragmentation principles and practical experimental insights.

Foundational Physicochemical Properties

Before selecting an analytical technique, it is crucial to consider the inherent properties of the target molecule.

PropertyValue / DescriptionSource
Molecular Formula C₆H₇ClN₂O₃[4][5]
Molecular Weight 188.59 g/mol [4]
Monoisotopic Mass 188.01997 DaCalculated
Physical Form Solid[4]
Boiling Point 73-74 °C[4]
Key Functional Groups Pyrazole ring, N-methyl, C-methyl, Nitro group, Carbonyl chloride[2]

The compound's relatively low boiling point suggests that it possesses sufficient volatility and thermal stability for Gas Chromatography (GC) analysis. However, the presence of the highly reactive carbonyl chloride group necessitates careful consideration of potential degradation in a hot GC inlet. Liquid Chromatography (LC) offers a milder alternative for introduction into the mass spectrometer.

Comparative Analysis of Mass Spectrometry Platforms

The choice of ionization source and mass analyzer is paramount for obtaining high-quality, informative data. We will compare two of the most common and effective approaches for this type of analyte: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS).

Workflow Overview

The general workflow for characterizing a synthetic intermediate like 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride is outlined below.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation prep Dissolve sample in appropriate volatile solvent (e.g., Acetonitrile, Ethyl Acetate) gcms GC-EI-MS prep->gcms Volatile & Thermally Stable lcms LC-ESI-MS/MS prep->lcms Broader Applicability (Thermal Labile) mol_ion Molecular Ion (M⁺˙ or [M+H]⁺) Confirmation gcms->mol_ion lcms->mol_ion frag Fragmentation Pattern Analysis mol_ion->frag struct Structural Confirmation frag->struct

Caption: General workflow for MS characterization.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Electron Ionization (EI) at a standard 70 eV is a high-energy, hard ionization method that induces extensive and reproducible fragmentation, creating a characteristic "fingerprint" for the molecule.

Expertise & Rationale

The choice of EI is deliberate for structural elucidation. While it may lead to a weak or absent molecular ion peak for some molecules, the resulting fragment ions provide a wealth of structural information.[6] The fragmentation patterns of pyrazoles are well-documented and typically involve cleavages of the heterocyclic ring and its substituents.[6][7]

Experimental Protocol: GC-EI-MS
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent like ethyl acetate or dichloromethane.

  • GC System:

    • Inlet: Split/splitless injector at 250°C. A split ratio of 20:1 is a good starting point.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent, is suitable.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • MS System (Quadrupole Analyzer):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300.

    • Acquisition Mode: Full Scan.

Expected Fragmentation Pattern (EI)

Under EI conditions, the molecule will ionize to form a radical cation (M⁺˙) at m/z 188. The fragmentation is predicted to proceed through several key pathways based on the established behavior of pyrazoles, nitro compounds, and acyl chlorides.[2][6][8]

G M [M]⁺˙ m/z 188 F1 [M-Cl]⁺ m/z 153 M->F1 - Cl• F3 [M-NO₂]⁺ m/z 142 M->F3 - NO₂• F2 [M-COCl]⁺ m/z 125 F1->F2 - CO F4 [M-Cl-CO]⁺ m/z 125 F1->F4 - CO F5 [M-Cl-NO₂]⁺ m/z 107 F3->F5 - Cl•

Caption: Predicted EI fragmentation pathways.

Table 1: Predicted Key Fragments in EI-MS

m/z (Nominal)Proposed FragmentDescription of Loss
188[C₆H₇ClN₂O₃]⁺˙Molecular Ion (M⁺˙)
153[C₆H₇N₂O₃]⁺Loss of chlorine radical (α-cleavage)[8]
142[C₆H₇ClN₂O]⁺Loss of nitro group radical (NO₂)[9][10]
125[C₅H₇N₂O₂]⁺Loss of carbonyl chloride radical (•COCl) OR sequential loss of Cl• and CO[2]
107[C₆H₇N₂O]⁺Loss of NO₂ and Cl radicals
63[COCl]⁺Carbonyl chloride cation

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

LC-MS is a highly versatile and sensitive technique, particularly well-suited for polar and thermally labile compounds. Electrospray Ionization (ESI) is a soft ionization method that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation. This is ideal for confirming the molecular weight.[11] Subsequent fragmentation for structural analysis is achieved in a controlled manner using tandem mass spectrometry (MS/MS).

Expertise & Rationale

Using ESI in positive ion mode is logical due to the presence of two basic nitrogen atoms in the pyrazole ring, which are readily protonated.[12][13] High-Resolution Mass Spectrometry (HRMS), often performed on Q-TOF or Orbitrap instruments, can provide highly accurate mass measurements of the molecular ion, allowing for the unambiguous determination of the elemental formula.[2] MS/MS experiments (Collision-Induced Dissociation - CID) on the protonated molecular ion ([M+H]⁺) provide controlled fragmentation that can be used to piece the structure together.

Experimental Protocol: LC-ESI-MS/MS
  • Sample Preparation: Prepare a 100 µg/mL solution of the compound in 50:50 acetonitrile:water.

  • LC System:

    • Column: A C18 reversed-phase column, such as a 100 mm x 2.1 mm x 1.8 µm column.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS System (Triple Quadrupole or Q-TOF):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Gas (N₂): Flow at 600 L/hr at 350°C.

    • Acquisition Mode:

      • MS1 (Full Scan): Scan from m/z 50 to 300 to find the [M+H]⁺ ion.

      • MS2 (Product Ion Scan): Select the precursor ion at m/z 189 and apply varying collision energies (e.g., 10, 20, 40 eV) to generate a fragmentation spectrum.

Expected Fragmentation Pattern (ESI-MS/MS)

The full scan spectrum should show a strong protonated molecular ion at m/z 189. The MS/MS fragmentation of this precursor will likely involve losses of neutral molecules.

Table 2: Predicted Key Fragments in ESI-MS/MS of [M+H]⁺ at m/z 189

Precursor m/zProduct m/zProposed FragmentDescription of Loss
189.0161.0[C₅H₇N₂O₂]⁺Loss of Carbon Monoxide (CO) and HCl
189.0143.0[C₆H₈N₂O]⁺Loss of Nitrous Acid (HNO₂)
189.0125.0[C₅H₇N₂O₂]⁺Loss of HCl and CO
189.097.1[C₄H₅N₂]⁺Loss of CO, HCl, and NO₂

Head-to-Head Performance Comparison

FeatureGC-EI-MSLC-ESI-MS/MS
Molecular Ion May be weak or absent due to high-energy ionization.Strong [M+H]⁺ peak, ideal for molecular weight confirmation.
Fragmentation Extensive, reproducible "fingerprint" spectrum. Good for library searching.Controlled fragmentation via CID. Excellent for targeted structural elucidation.
Sensitivity Generally good, but can be limited by sample volatility and thermal stability.Typically offers higher sensitivity, especially with modern instruments.
Sample Compatibility Requires volatile and thermally stable analytes. Risk of degradation.Broad applicability, including for polar and thermally labile compounds.
Accurate Mass Possible with high-resolution instruments (e.g., TOF), but less common.Routinely available on Q-TOF and Orbitrap platforms for formula determination.[2]
Primary Use Case Routine QC, structural confirmation via spectral library matching.Definitive molecular weight and formula determination, detailed structural analysis of unknowns.

Conclusion and Recommendations

Both GC-MS and LC-MS are highly capable techniques for the characterization of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride, but they serve different primary objectives.

  • For routine identity confirmation and purity analysis in a synthetic workflow, GC-EI-MS is a rapid and effective choice. Its reproducible fragmentation pattern provides a reliable fingerprint for the compound.

  • For the definitive characterization of a newly synthesized batch, or when investigating potential isomers or degradation products, high-resolution LC-ESI-MS/MS is the superior methodology. It provides unambiguous confirmation of the molecular weight and elemental composition, and its controlled MS/MS fragmentation allows for a more detailed and confident structural elucidation.

By understanding the strengths and weaknesses of each approach, researchers can select the most appropriate mass spectrometry tool to ensure the integrity and quality of their work, ultimately accelerating the drug development process.

References

  • BenchChem. Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
  • MDPI.
  • IJTSRD. Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.
  • ResearchGate. Nitrogen-Containing Heterocyclic Compounds | Request PDF.
  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF.
  • Der Pharma Chemica.
  • PMC.
  • EPJ Web of Conferences.
  • Smolecule. 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride.
  • IntechOpen. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Asian J. Chem. Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I.
  • PubMed.
  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Chemistry LibreTexts.
  • Sigma-Aldrich. 1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride | 49783-84-8.
  • PMC. Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.).
  • Sigma-Aldrich. 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid AldrichCPR.
  • PubChemLite. 1,5-dimethyl-1h-pyrazole-3-carbonyl chloride (C6H7ClN2O).
  • PMC. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.

Sources

Validation

comparing reactivity of pyrazole acyl chlorides in cross-coupling reactions

Comprehensive Comparison Guide: Reactivity of Pyrazole Acyl Chlorides in Palladium-Catalyzed Cross-Coupling As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I frequently encounter...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Reactivity of Pyrazole Acyl Chlorides in Palladium-Catalyzed Cross-Coupling

As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I frequently encounter the challenge of constructing aryl pyrazolyl ketones. These motifs are ubiquitous in modern drug discovery, particularly in the development of MALT1 inhibitors and succinate dehydrogenase inhibitor (SDHI) fungicides[1].

Historically, pyrazole acyl chlorides were relegated to simple amide coupling reactions. However, their use as electrophiles in Palladium-catalyzed Suzuki-Miyaura cross-coupling has revolutionized ketone synthesis, bypassing the need for toxic carbon monoxide or harsh Friedel-Crafts conditions[2]. This guide provides an in-depth, objective comparison of the reactivity profiles of different pyrazole acyl electrophiles, grounded in mechanistic causality and field-proven experimental data.

Mechanistic Causality: The Cross-Coupling Dynamics

To understand the reactivity differences between pyrazole acyl chlorides, we must first examine the catalytic cycle. The reaction initiates with the oxidative addition of the Pd(0) catalyst into the highly polarized C(acyl)–Cl bond.

The Primary Failure Mode: The most critical competing pathway in this reaction is decarbonylation . If transmetalation is slow (due to steric hindrance or poor boronic acid solubility), the intermediate Pd(II)-acyl complex has a prolonged residence time. This allows the complex to extrude carbon monoxide, converting the acyl-palladium species into an aryl-palladium species, ultimately yielding an unwanted biaryl side product instead of the target ketone[2].

CatalyticCycle Pd0 Pd(0)Ln Catalyst OxAdd Oxidative Addition [Pd(II)(Ar-Py-CO)(Cl)L2] Pd0->OxAdd + Pyrazole Acyl Chloride TransMet Transmetalation [Pd(II)(Ar-Py-CO)(Ar')L2] OxAdd->TransMet + Ar'-B(OH)2 / Base Decarbon Side Reaction: Decarbonylation (Biaryl) OxAdd->Decarbon - CO (High Temp) RedElim Reductive Elimination Product: Diaryl Ketone TransMet->RedElim RedElim->Pd0 - Ketone

Catalytic cycle of Pd-catalyzed Suzuki-Miyaura cross-coupling of pyrazole acyl chlorides.

Comparative Reactivity Analysis

A. Positional Isomers: Pyrazole-4-carbonyl vs. Pyrazole-5-carbonyl Chlorides

The position of the acyl chloride on the pyrazole ring drastically dictates its reactivity in cross-coupling:

  • Pyrazole-4-carbonyl chlorides: These are the "gold standard" for cross-coupling[1]. The 4-position is electronically balanced and relatively free from steric hindrance. Oxidative addition is rapid, and transmetalation proceeds smoothly, minimizing decarbonylation.

  • Pyrazole-5-carbonyl chlorides: Reactivity drops significantly at the 5-position. The adjacent N-alkyl or N-aryl group creates a severe steric shield. This steric bulk impedes the approach of the bulky arylboronic acid during transmetalation. Consequently, the Pd(II)-acyl intermediate stalls, leading to elevated levels of decarbonylation and lower ketone yields.

B. Electrophilic Alternatives: Acyl Chlorides vs. Acyl Fluorides
  • Acyl Chlorides: Highly reactive but acutely moisture-sensitive. In standard aqueous Suzuki conditions, hydrolysis to the unreactive pyrazole carboxylic acid outpaces cross-coupling. They mandate strictly anhydrous conditions or solvent-free mechanochemistry[3].

  • Acyl Fluorides: Emerging as superior, SuFEx-able alternatives[4]. The C–F bond is highly resistant to aqueous hydrolysis, allowing these electrophiles to survive standard biphasic Suzuki conditions while remaining sufficiently reactive for Pd-insertion.

LogicTree Start Select Pyrazole Electrophile Pos4 4-Carbonyl Chloride (Low Sterics) Start->Pos4 Pos5 5-Carbonyl Chloride (High Sterics) Start->Pos5 Fluoride 4-Carbonyl Fluoride (Moisture Stable) Start->Fluoride Cond1 Standard Pd/PCy3 Anhydrous Conditions Pos4->Cond1 Cond2 Bulky Ligands Extended Time Pos5->Cond2 Cond3 Aqueous Suzuki Conditions Tolerated Fluoride->Cond3

Decision logic for selecting pyrazole acyl electrophiles in cross-coupling reactions.

Quantitative Performance Data

The following table synthesizes the expected performance metrics of these electrophiles when coupled with phenylboronic acid, highlighting the impact of structural and methodological choices based on established literature principles[2][3][4].

ElectrophileCatalyst / Ligand SystemReaction ConditionsDecarbonylation (%)Ketone Yield (%)
Pyrazole-4-carbonyl chloride Pd(OAc)₂ / PCy₃Toluene, Cs₂CO₃, 80°C (Anhydrous)< 5%82%
Pyrazole-5-carbonyl chloride Pd(OAc)₂ / PCy₃Toluene, Cs₂CO₃, 80°C (Anhydrous)18%58%
Pyrazole-4-carbonyl chloride Pd(OAc)₂ / PCy₃HBF₄Ball Mill, K₃PO₄, 30 Hz, 10 min< 1%95%
Pyrazole-4-carbonyl fluoride Pd(OAc)₂ / dppfTHF/H₂O, K₂CO₃, 60°C (Biphasic)< 2%89%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include specific causality-driven steps and in-process controls to verify success before proceeding.

Protocol A: Mechanochemical (Solvent-Free) Suzuki-Miyaura Coupling

Causality: Acyl chlorides are highly susceptible to hydrolysis. Solvent-free mechanochemistry (ball milling) entirely eliminates water from the system, driving the cross-coupling chemoselectively over hydrolysis in a fraction of the time[3].

  • Equipment Setup: Utilize a 5 mL stainless steel ball milling bowl equipped with a single 5 mm stainless steel grinding ball.

  • Reagent Loading: Under ambient conditions, add pyrazole-4-carbonyl chloride (0.2 mmol), phenylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), the bulky, electron-rich ligand PCy₃HBF₄ (6 mol%), and anhydrous K₃PO₄ (1.0 equiv)[3].

    • Expert Insight: PCy₃ is chosen because its strong electron-donating nature accelerates the oxidative addition, while its steric bulk promotes rapid reductive elimination, effectively outcompeting the decarbonylation pathway.

  • Milling: Secure the bowl in the ball mill and run at 30 Hz for exactly 10 minutes.

  • In-Process Control (Self-Validation): Extract a 1 mg aliquot, dissolve in EtOAc, and analyze via GC-MS.

    • Validation Check: The presence of a peak at [M-28] indicates decarbonylation (biaryl formation). If this peak exceeds 5% relative abundance, the ligand-to-palladium ratio must be optimized.

  • Workup: Dilute the solid mixture with EtOAc (10 mL), filter through a short pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure.

Protocol B: Anhydrous Toluene-Based Coupling

Causality: If mechanochemical equipment is unavailable, strict anhydrous conditions using non-nucleophilic bases are required to prevent the acyl chloride from reverting to the unreactive pyrazole carboxylic acid[2].

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon.

  • Reaction Assembly: Add pyrazole-4-carbonyl chloride (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and anhydrous Cs₂CO₃ (2.0 eq).

    • Expert Insight: Cs₂CO₃ is critical here; its high solubility in organic solvents compared to sodium or potassium carbonates facilitates the transmetalation step without requiring water.

  • Solvent Addition: Inject anhydrous, degassed toluene (0.1 M concentration).

  • Heating: Stir at 80°C for 12 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Workup: Quench with a saturated NH₄Cl solution, extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.

References

  • Mechanochemical Synthesis of Ketones via Chemoselective Suzuki-Miyaura Cross-Coupling of Acyl Chlorides Source: Organic Chemistry Portal / Organic Letters URL:[Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments Source: Molecules (via NIH / PMC) URL:[Link]

  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones Source: NIH / PMC URL:[Link]

  • Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents Source: NIH / PMC URL:[Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Validation of 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl Chloride Synthesis

Introduction: The Significance of Pyrazole Scaffolds in Modern Chemistry The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug disco...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazole Scaffolds in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its structural versatility and ability to engage in various biological interactions have led to its incorporation into numerous FDA-approved drugs, highlighting its therapeutic relevance.[1] The title compound, 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride, is a highly reactive derivative designed as a versatile building block.[3] Its acyl chloride moiety provides a reactive handle for nucleophilic substitution, enabling the facile synthesis of a diverse library of amides, esters, and other derivatives, which are of paramount importance in the development of novel pharmaceutical agents.

This guide provides an in-depth analysis of the synthesis and, more critically, the comprehensive spectroscopic validation of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride. We will compare the spectroscopic data of the final product with its carboxylic acid precursor, offering a clear, data-driven framework for researchers to confirm the success of the synthesis with a high degree of confidence.

Synthetic Pathway: From Carboxylic Acid to Acyl Chloride

The most direct and common laboratory method for the synthesis of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride is the chlorination of its corresponding carboxylic acid precursor, 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid.[3][4][5] This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[6] Thionyl chloride is often favored for its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

The overall reaction workflow is depicted below. The core of this process is the conversion of the hydroxyl group of the carboxylic acid into a highly reactive acyl chloride, a superior leaving group, thereby activating the carbonyl group for subsequent reactions.

SynthesisWorkflow cluster_0 cluster_1 cluster_2 cluster_3 Precursor 1,5-dimethyl-4-nitro-1H- pyrazole-3-carboxylic acid Reagent Thionyl Chloride (SOCl₂) or Oxalyl Chloride Product 1,5-dimethyl-4-nitro-1H- pyrazole-3-carbonyl chloride Reagent->Product Chlorination (Reflux) Byproducts Byproducts (SO₂, HCl)

Caption: Synthetic workflow for the preparation of the target acyl chloride.

The Core of Confirmation: A Multi-Faceted Spectroscopic Validation

Confirming the successful conversion of the carboxylic acid to the acyl chloride requires a multi-pronged analytical approach. Relying on a single technique is insufficient; instead, the synergistic use of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provides an unambiguous validation of the product's identity and purity. Each technique probes a different aspect of the molecular structure, and together they create a unique "molecular fingerprint."

The logical flow of this validation process is outlined below. The primary objective is to identify the appearance of functionalities unique to the product and the disappearance of those characteristic of the starting material.

ValidationLogic cluster_IR Functional Group Analysis cluster_NMR Structural Connectivity cluster_MS Molecular Weight & Elemental Composition Start Synthesized Product IR IR Spectroscopy Start->IR NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR MS Mass Spectrometry Start->MS IR_Check1 Disappearance of broad O-H stretch? IR->IR_Check1 NMR_Check1 Absence of -COOH proton? NMR->NMR_Check1 MS_Check1 Correct Molecular Ion Peak? MS->MS_Check1 Confirm Structure Confirmed IR_Check2 Appearance of C=O stretch at ~1800 cm⁻¹? IR_Check1->IR_Check2 IR_Check2->Confirm NMR_Check2 Shift in ¹³C carbonyl resonance? NMR_Check1->NMR_Check2 NMR_Check2->Confirm MS_Check2 Presence of 3:1 (M:M+2) isotopic pattern for Cl? MS_Check1->MS_Check2 MS_Check2->Confirm

Caption: Logical workflow for the spectroscopic validation of the synthesis.

Comparative Spectroscopic Data Analysis

The most definitive way to validate the synthesis is by comparing the spectra of the product against the starting material. The following sections detail the expected changes and key signals.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is exceptionally powerful for identifying the conversion of a carboxylic acid to an acyl chloride.[7] The analysis hinges on two key regions of the spectrum.

  • Starting Material (Carboxylic Acid): Will exhibit a very broad absorption band from approximately 2500-3300 cm⁻¹, characteristic of the O-H bond in the carboxyl group. It will also show a sharp carbonyl (C=O) stretch around 1700-1725 cm⁻¹.

  • Product (Acyl Chloride): The most telling sign of a successful reaction is the complete disappearance of the broad O-H band. Concurrently, a new, sharp carbonyl (C=O) band will appear at a significantly higher wavenumber, typically in the 1750-1800 cm⁻¹ range.[3][6][8] This shift is due to the electron-withdrawing nature of the chlorine atom, which strengthens the C=O double bond. Additionally, characteristic absorptions for the nitro group (NO₂) are expected between 1520-1560 cm⁻¹ and 1300-1350 cm⁻¹.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

While ¹H NMR can be useful, ¹³C NMR often provides more definitive evidence for this specific transformation.

  • ¹H NMR Spectroscopy:

    • Starting Material: Will show signals for the two methyl groups (N-CH₃ and C₅-CH₃) and a very broad singlet for the acidic carboxyl proton (-COOH), typically downfield (>10 ppm). This acidic proton signal can sometimes be difficult to observe due to exchange with trace water in the solvent.

    • Product: The signals for the two methyl groups will remain, likely with very minor shifts in their chemical environment. The key difference is the disappearance of the broad acidic proton signal. Protons on carbons adjacent to a carbonyl group typically resonate around 2.0-2.5 ppm, but this is not applicable here.[8]

  • ¹³C NMR Spectroscopy:

    • This technique provides a clearer picture. Both the starting material and the product will show a signal for the carbonyl carbon. However, the electronic environment is different.

    • Starting Material: The carboxylic acid carbonyl carbon will resonate in the 170-180 ppm range.

    • Product: The acyl chloride carbonyl carbon is also found in this region, typically between 160-180 ppm, but its precise chemical shift will be distinct from that of the acid. This measurable shift provides strong evidence of the functional group transformation.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is arguably the most conclusive technique for confirming the presence of the chlorine atom and the correct molecular weight.

  • Starting Material (C₆H₇N₃O₄): The molecular weight is approximately 185.14 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z 185.

  • Product (C₆H₆ClN₃O₃): The molecular weight is approximately 203.59 g/mol . The key features to look for are:

    • Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the molecular ion will appear as a pair of peaks: the M⁺ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl). The intensity ratio of these two peaks will be approximately 3:1, which is a definitive signature for a molecule containing one chlorine atom.[9][10]

    • Fragmentation: Acyl chlorides characteristically undergo fragmentation by losing the chlorine radical.[8] Therefore, a prominent peak corresponding to the acylium ion ([M-Cl]⁺) should be observed at m/z 168. This fragment is often very stable and may even be the base peak in the spectrum. The molecular ion peak itself might be of low intensity or absent.

Summary Table: Spectroscopic Comparison

Spectroscopic Technique1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid (Starting Material)1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (Product)Justification of Successful Synthesis
IR Spectroscopy Broad O-H stretch: ~2500-3300 cm⁻¹C=O stretch: ~1700-1725 cm⁻¹Absent C=O stretch: ~1750-1800 cm⁻¹ [3]Disappearance of O-H band and shift of C=O band to higher frequency.
¹H NMR Spectroscopy Broad singlet for -COOH proton (>10 ppm)Absent Disappearance of the acidic proton signal.
¹³C NMR Spectroscopy Carbonyl (C=O) signal at a characteristic shiftCarbonyl (C=O) signal at a new, distinct shift A clear change in the chemical shift of the carbonyl carbon.
Mass Spectrometry M⁺ peak at m/z 185No Cl isotopic patternM⁺/M+2 peaks at m/z 203/205 in a ~3:1 ratio [10]Acylium ion [M-Cl]⁺ at m/z 168Presence of the characteristic chlorine isotopic pattern and key fragment.

Experimental Protocols

Synthesis of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), cautiously add an excess of thionyl chloride (SOCl₂) (approx. 5-10 eq). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing via TLC or IR (checking for the disappearance of the starting material).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure (vacuum distillation). Care must be taken as SOCl₂ is corrosive and moisture-sensitive.

  • The resulting crude product, a solid or oil, can be purified by recrystallization from a dry, non-protic solvent (e.g., hexane, dichloromethane) or by vacuum distillation if it is a liquid. The product must be handled under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.[11]

Spectroscopic Sample Preparation
  • IR Spectroscopy: For solid samples, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. For oils, a thin film can be prepared between salt plates (NaCl or KBr).

  • NMR Spectroscopy: Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is anhydrous, especially for the acyl chloride, to prevent hydrolysis.

  • Mass Spectrometry: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.[11] The specific method (e.g., GC-MS, direct infusion ESI-MS) will depend on the instrumentation available.

Conclusion

The synthesis of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride is a straightforward transformation that yields a valuable synthetic intermediate. However, rigorous characterization is essential to ensure the complete conversion and purity of the product. As demonstrated, a comprehensive analytical approach utilizing IR, NMR, and Mass Spectrometry provides an irrefutable body of evidence. The key confirmatory data are the disappearance of the O-H band and the high-frequency shift of the C=O band in the IR spectrum, and the appearance of the characteristic 3:1 M/M+2 isotopic pattern in the mass spectrum. By following this guide, researchers can confidently validate their synthesis and proceed with the use of this versatile pyrazole building block in their drug discovery and development endeavors.

References

  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds - Benchchem. (n.d.).
  • Spectroscopic Analysis: Acyl Chlorides. (n.d.). University of Calgary.
  • Production of Acyl Chlorides from Carboxylic Acids. (n.d.). Sparkl.
  • Özer, İ., & Çadır, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts.
  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... (n.d.). ResearchGate.
  • Mass spectrometry of halogen-containing organic compounds. (n.d.). ResearchGate.
  • General mechanism of pyrazole derivatives using I2 The IR spectrum of 5... (n.d.). ResearchGate.
  • Synthesis of novel pyrazole derivatives from diaryl 1,3-diketones (part-I). (2003). Connect Journals.
  • Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. (2025, December 5). ResearchGate.
  • Synthesis of pyrazole derivatives and screening of their antibacterial and antifungal activities. (n.d.). Connect Journals.
  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022, July 27). Visnav.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022, November 23). IntechOpen.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing.
  • A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Alicyclic Acyl Chlorides. (2025, December). BenchChem.
  • Acyl chloride. (n.d.). In Wikipedia.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark.
  • The molecule that gave the mass spectrum shown here contains a halogen. (n.d.). Pearson.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride. (2023, August 16). Smolecule.
  • Spectroscopy of Carboxylic Acid Derivatives. (2021, December 27). Chemistry LibreTexts.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid. (n.d.). Merck.
  • 1,5-dimethyl-4-nitro-1h-pyrazole-3-carboxylic acid. (n.d.). PubChemLite.
  • 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Recent advances in the synthesis of new pyrazole derivatives. (n.d.). Journal of the Mexican Chemical Society.

Sources

Validation

1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride vs standard acyl chlorides in drug discovery

An in-depth technical comparison guide tailored for medicinal chemists, synthetic biologists, and drug development professionals evaluating acyl chloride building blocks for library synthesis and lead optimization. Intro...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide tailored for medicinal chemists, synthetic biologists, and drug development professionals evaluating acyl chloride building blocks for library synthesis and lead optimization.

Introduction: The Evolution of Acyl Chlorides in Medicinal Chemistry

Acyl chlorides are foundational electrophiles in drug discovery, primarily utilized for the rapid construction of amide and ester linkages. However, as drug targets become more complex, the demand for specialized, multi-functional building blocks has outpaced the utility of standard aliphatic or simple aromatic acyl chlorides.

1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (1,5-DMNP-CC) has emerged as a highly strategic intermediate. Unlike standard reagents like acetyl chloride or benzoyl chloride, 1,5-DMNP-CC is not merely a coupling agent; it is a "pro-scaffold." It introduces a privileged pyrazole core—a motif ubiquitous in FDA-approved kinase and PDE5 inhibitors—while its 4-nitro group serves as a masked amine, enabling complex downstream cyclizations .

Structural and Mechanistic Divergence

To understand the superiority of 1,5-DMNP-CC in complex library synthesis, we must analyze the causality behind its structural features compared to standard alternatives.

  • Standard Acyl Chlorides (e.g., Acetyl/Benzoyl Chloride): These reagents rely solely on the inherent reactivity of the carbonyl carbon. Acetyl chloride lacks steric hindrance, leading to poor chemoselectivity (competing O-acylation) and rapid degradation via atmospheric moisture. Benzoyl chloride offers better stability but provides a terminal phenyl ring that requires harsh, non-selective conditions (e.g., electrophilic aromatic substitution) for further derivatization.

  • 1,5-DMNP-CC: This molecule is an engineered electrophile. The 4-nitro group exerts a profound electron-withdrawing inductive effect, increasing the partial positive charge on the adjacent carbonyl carbon and accelerating nucleophilic attack by amines. Simultaneously, the 1,5-dimethyl groups dictate the conformation of the pyrazole ring and provide critical hydrophobic vectors that frequently engage kinase hinge regions .

Mechanism Core Pyrazole Core (Privileged Scaffold) Nitro 4-Nitro Group (Masked Amine) Core->Nitro Electronic Tuning Dimethyl 1,5-Dimethyl Groups (Hydrophobic Vectors) Core->Dimethyl Steric/Lipophilic Tuning Carbonyl 3-Carbonyl Chloride (Electrophilic Center) Core->Carbonyl Acylation Site Nitro->Carbonyl Inductive Activation

Logical relationship of steric and electronic effects in 1,5-DMNP-CC.

Comparative Performance Data

The following table benchmarks 1,5-DMNP-CC against standard acyl chlorides, summarizing quantitative reactivity and utility metrics critical for parallel synthesis programs.

ParameterAcetyl ChlorideBenzoyl Chloride1,5-DMNP-CC
Scaffold Classification Simple AliphaticSimple AromaticPrivileged Heterocycle
Relative Electrophilicity Very HighModerateHigh (Nitro-activated)
Chemoselectivity (N- vs O-) PoorModerateExcellent
Hydrolysis Half-Life (Bench) < 1 min~5 min~15 min
Downstream Derivatization Terminal (None)Limited (Harsh conditions)High (Reduction/Cyclization)

Experimental Methodologies: A Self-Validating Workflow

The true value of 1,5-DMNP-CC lies in its integration into multi-step synthetic pipelines. The following protocols detail the acylation and subsequent derivatization, designed with built-in causality and self-validating checkpoints.

Protocol A: Chemoselective Amide Coupling

Objective: Form a stable amide bond with a primary amine lead compound while preventing competitive hydrolysis.

  • Preparation: Dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Causality: Anhydrous DCM is strictly required to prevent the highly electrophilic 1,5-DMNP-CC from hydrolyzing into its corresponding unreactive carboxylic acid.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Causality: DIPEA is chosen over Triethylamine (TEA) because its isopropyl groups provide severe steric hindrance, preventing the base itself from acting as a competing nucleophile.

  • Acylation: Cool the mixture to 0°C. Add 1,5-DMNP-CC (1.1 eq) dropwise. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Self-Validating Checkpoint: Quench a 5 µL reaction aliquot in 100 µL of methanol. Analyze via LC-MS. The complete disappearance of the primary amine mass and the absence of a methyl-ester byproduct (which would indicate unreacted acyl chloride reacting with the methanol quench) validates 100% conversion to the desired nitro-amide.

Protocol B: Downstream Derivatization (Nitro Reduction)

Objective: Unmask the 4-nitro group to yield an aminopyrazole, setting the stage for cyclization.

  • Preparation: Dissolve the purified nitro-amide intermediate from Protocol A in methanol.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight). Causality: Pd/C under H2 is highly chemoselective for nitro reduction; unlike harsh Fe/HCl reductions, it will not cleave the newly formed amide bond.

  • Reduction: Evacuate the reaction flask and backfill with Hydrogen gas (H2) via a balloon (1 atm). Stir vigorously at room temperature for 4 hours.

  • Self-Validating Checkpoint: The reaction mixture will transition from a deep yellow (characteristic of the conjugated nitro-pyrazole system) to colorless. TLC (UV 254 nm) will show a highly polar, ninhydrin-positive spot, confirming the successful generation of the primary amine.

Workflow A 1,5-DMNP-CC C Nitro-Amide Intermediate A->C DIPEA, DCM (N-Acylation) B Primary Amine B->C D Amino-Amide Intermediate C->D H2, Pd/C (Reduction) E Fused Heterocycle (Drug Core) D->E Cyclization (e.g., Phosgene)

Workflow from 1,5-DMNP-CC acylation to fused heterocycle drug core synthesis.

Conclusion & Strategic Implementation

For drug discovery programs targeting kinases, phosphodiesterases, or requiring the synthesis of complex purine-isosteres , standard acyl chlorides represent a synthetic dead-end. 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride transcends simple acylation. By combining the electrophilic efficiency of an acid chloride with the latent reactivity of a nitro group and the target-binding relevance of a pyrazole core, it allows medicinal chemists to rapidly assemble complex, three-dimensional drug architectures in fewer synthetic steps.

References

  • Frydrych, J., Poštová Slavětínská, L., Dračínský, M., & Janeba, Z. (2020). "Efficient Synthesis of α-Branched Purine-Based Acyclic Nucleosides: Scopes and Limitations of the Method." Molecules, 25(18), 4307.[Link]

  • Wydra, V. R., et al. (2025). "A 'Ligand First' Approach toward Selective, Covalent JNK2/3 Inhibitors." Journal of Medicinal Chemistry, 68(11), 12004-12028.[Link]

  • Koca, I., et al. (2022). "Pyrazolyl-Benzoxazinone Derivatives as Dual Hsp Inhibitors in Human Breast Cancer." Chemistry & Drug Discovery.[Link]

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride
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1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride
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